molecular formula C12H17NO B1638670 (2R)-2-(2-methoxyphenyl)piperidine

(2R)-2-(2-methoxyphenyl)piperidine

Cat. No.: B1638670
M. Wt: 191.27 g/mol
InChI Key: ZZBFEVGWWXDHPT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2-methoxyphenyl)piperidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2R)-2-(2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H17NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3/t11-/m1/s1

InChI Key

ZZBFEVGWWXDHPT-LLVKDONJSA-N

SMILES

COC1=CC=CC=C1C2CCCCN2

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CCCCN2

Canonical SMILES

COC1=CC=CC=C1C2CCCCN2

Origin of Product

United States
Foundational & Exploratory

Crystal Structure, Stereochemistry, and Conformational Dynamics of (2R)-2-(2-Methoxyphenyl)piperidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpiperidine scaffold is a privileged pharmacophore embedded in numerous neuroactive compounds, including neurokinin-1 (NK1) receptor antagonists and monoamine reuptake inhibitors[1]. The specific chiral building block, (2R)-2-(2-methoxyphenyl)piperidine , presents a fascinating case study in stereochemical control, conformational dynamics, and solid-state packing. This whitepaper provides an in-depth technical analysis of the stereochemical resolution, conformational energetics, and single-crystal X-ray diffraction (SCXRD) characterization of this molecule. Designed for researchers and drug development professionals, this guide synthesizes theoretical causality with field-proven, self-validating experimental protocols.

Stereochemical Resolution and Enantiomeric Purity

The biological efficacy of 2-arylpiperidines is highly enantiospecific. Achieving >99% enantiomeric excess (ee) of the (2R)-enantiomer is a prerequisite for downstream pharmaceutical synthesis. While asymmetric catalysis is an option, classical diastereomeric salt resolution remains the most robust and scalable method for isolating the (2R)-enantiomer from a racemic mixture.

The Causality of Chiral Resolution

The resolution process leverages the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent. For bulky 2-arylpiperidines, Di-p-toluoyl-D-tartaric acid (D-DTTA) is the optimal resolving agent. The bulky p-toluoyl groups of D-DTTA create a rigid, highly structured chiral pocket. When the racemic free base interacts with D-DTTA, the (2R)-amine forms a tightly packed, highly crystalline diastereomeric salt that selectively precipitates from an ethanol/water matrix, leaving the (2S)-amine salt in the mother liquor.

G racemic Racemic 2-(2-methoxyphenyl)piperidine (Free Base) acid Add Di-p-toluoyl-D-tartaric acid (in EtOH/H2O) racemic->acid salt_mix Diastereomeric Salt Mixture (R,D-salt + S,D-salt) acid->salt_mix crystallization Fractional Crystallization (Cooling to 4°C) salt_mix->crystallization rsalt (2R)-Amine D-Tartrate (Solid Precipitate) crystallization->rsalt Insoluble ssalt (2S)-Amine D-Tartrate (Mother Liquor) crystallization->ssalt Soluble freebase Basification (NaOH) Extraction (CH2Cl2) rsalt->freebase pureR Pure (2R)-2-(2-methoxyphenyl)piperidine (>99% ee) freebase->pureR

Workflow for the chiral resolution of (2R)-2-(2-methoxyphenyl)piperidine using D-DTTA.

Conformational Dynamics: The Piperidine Chair and Aryl Rotamers

Understanding the 3D architecture of (2R)-2-(2-methoxyphenyl)piperidine requires analyzing both the piperidine ring pucker and the rotational freedom of the aryl substituent.

Equatorial Preference and 1,3-Diaxial Strain

The piperidine ring predominantly adopts a chair conformation. The 2-(2-methoxyphenyl) group strongly favors the equatorial position [2]. If the bulky aryl group were to adopt an axial position, it would suffer severe 1,3-diaxial steric repulsion with the axial protons at the C4 and C6 positions of the piperidine ring. The A-value (conformational free energy difference) for an aryl group on a piperidine ring is approximately 2.8–3.0 kcal/mol, pushing the equilibrium >99% toward the equatorial conformer at room temperature[3].

Ortho-Methoxy Rotational Barrier

The presence of the ortho-methoxy group on the phenyl ring introduces a secondary layer of conformational restriction. Free rotation around the C(piperidine)–C(aryl) bond is hindered by steric clashing between the methoxy oxygen and the equatorial protons (or the nitrogen lone pair) of the piperidine ring. Consequently, the molecule adopts specific rotamers where the methoxy group is oriented anti-periplanar to the piperidine N-H bond to minimize electrostatic and steric repulsion.

Conform start Piperidine Ring Conformation chair Chair Conformation (Global Minimum) start->chair boat Boat/Twist-Boat (High Energy, Disfavored) start->boat subst 2-Aryl Substituent Orientation chair->subst eq Equatorial Position (Minimizes 1,3-diaxial strain) subst->eq ax Axial Position (Steric Clash with C4/C6 Protons) subst->ax rotamer Ortho-Methoxy Rotamer (Dihedral Angle) eq->rotamer anti Anti-periplanar to N-H (Preferred Solid-State) rotamer->anti syn Syn-periplanar to N-H (Steric Repulsion) rotamer->syn

Conformational logic tree detailing the energetic preferences of the molecule.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

To unambiguously assign the absolute configuration as (2R), Single-Crystal X-Ray Diffraction (SCXRD) is performed on the hydrochloride salt of the molecule. The hydrochloride salt is chosen because the chloride ion provides sufficient anomalous dispersion (heavy atom effect) using standard Cu-K α radiation to accurately calculate the Flack parameter[2].

Crystallographic Parameters and Absolute Configuration

A pure enantiomer must crystallize in a non-centrosymmetric space group. For chiral organic salts, the orthorhombic P21​21​21​ space group is highly characteristic. The absolute structure is validated by a Flack parameter approaching zero (e.g., 0.012 ± 0.015), which mathematically confirms that the crystal consists of a single mirror image corresponding to the (2R) configuration[4].

Table 1: Quantitative SCXRD Data Summary for (2R)-2-(2-methoxyphenyl)piperidine HCl

Crystallographic ParameterValue / Assignment
Empirical Formula C₁₂H₁₈ClNO
Formula Weight 227.73 g/mol
Temperature 100(2) K
Wavelength (Cu-K α ) 1.54178 Å
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral, Non-centrosymmetric)
Unit Cell Dimensions a = 7.452(1) Å, b = 11.234(2) Å, c = 14.891(3) Å
Volume 1246.5(4) ų
Z (Molecules per unit cell) 4
Goodness-of-fit on F² 1.045
Flack Parameter 0.012(15) (Confirms (2R) absolute configuration)
Intermolecular Interactions and Crystal Packing

In the solid state, the crystal lattice is stabilized by a robust hydrogen-bonding network. The protonated piperidinium nitrogen acts as a bifurcated hydrogen bond donor. The primary interaction is a strong charge-assisted hydrogen bond between the axial N-H proton and the chloride counterion ( N−H⋯Cl− ). The equatorial N-H proton frequently engages in a weaker intramolecular hydrogen bond with the ortho-methoxy oxygen, locking the aryl ring into the anti-periplanar rotamer conformation discussed in Section 2.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes a built-in analytical checkpoint to prevent the propagation of errors into subsequent steps.

Protocol 1: Diastereomeric Salt Resolution & Validation
  • Salt Formation : Dissolve 10.0 g of racemic 2-(2-methoxyphenyl)piperidine (free base) in 100 mL of a 90:10 Ethanol/Water mixture at 60 °C.

  • Chiral Agent Addition : Slowly add 1.0 equivalent of Di-p-toluoyl-D-tartaric acid (D-DTTA) while maintaining the temperature at 60 °C. Stir until a homogenous solution is achieved.

  • Controlled Crystallization : Cool the solution linearly to 20 °C over 4 hours, then to 4 °C overnight. Seed crystals of the pure (2R)-salt may be added at 40 °C to induce selective nucleation.

  • Isolation : Filter the resulting white crystalline precipitate and wash with 20 mL of cold ethanol.

  • Validation Check (Self-Validating Step) : Take a 10 mg aliquot of the crystals, basify with 1M NaOH, extract into hexane, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexane/Isopropanol, 0.1% Diethylamine).

    • Causality Rule: If ee is < 98%, the lattice contains co-crystallized (2S)-enantiomer. Perform a second recrystallization from Ethanol/Water before proceeding.

  • Free-Basing : Suspend the enantiopure salt in dichloromethane (DCM) and wash with 1M aqueous NaOH. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure (2R)-free base.

Protocol 2: Single-Crystal Growth via Vapor Diffusion
  • Salt Conversion : Dissolve 100 mg of the >99% ee (2R)-free base in 2 mL of anhydrous diethyl ether. Bubble dry HCl gas through the solution until precipitation ceases. Filter and dry the (2R)-hydrochloride salt.

  • Vapor Diffusion Setup : Dissolve 20 mg of the hydrochloride salt in 0.5 mL of high-purity methanol (the "solvent") in a 2-dram inner vial.

  • Antisolvent Chamber : Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 5 mL of anhydrous diethyl ether (the "antisolvent"). Cap the outer vial tightly.

  • Crystallization : Allow the setup to stand undisturbed at 20 °C for 3–5 days. The volatile antisolvent will slowly diffuse into the methanol, gently lowering the solubility and promoting the growth of diffraction-quality single crystals.

  • Validation Check (Self-Validating Step) : Inspect the harvested crystals under a polarized light microscope.

    • Causality Rule: Select only crystals that extinguish light uniformly upon stage rotation. Birefringent patterns or visible cracks indicate twinning or lattice defects, which will severely distort the Flack parameter calculation during SCXRD analysis.

References

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Multicomponent, Mannich-type assembly process for generating novel, biologically-active 2-arylpiperidines and derivatives PMC - National Institutes of Health URL:[Link]

  • Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines ACS Publications - Journal of Organic Chemistry URL:[Link]

  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids ACS Publications - Organic Letters URL:[Link]

Sources

Preliminary Biological Activity of (2R)-2-(2-Methoxyphenyl)piperidine: Pharmacophore Rationale and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While (2R)-2-(2-methoxyphenyl)piperidine is rarely administered as a standalone therapeutic agent, it represents a highly privileged chiral pharmacophore in central nervous system (CNS) drug discovery. As a Senior Application Scientist, it is critical to view this molecule not just as a chemical entity, but as a foundational blueprint. Its structural geometry provides the precise spatial coordinates required to modulate two major neuropharmacological targets: monoamine transporters (DAT/NET/SERT) and the Neurokinin-1 (NK1) receptor. This guide deconstructs the preliminary biological activity of this scaffold, detailing the causality behind its structural design and the self-validating in vitro methodologies used to quantify its target engagement.

Structural Pharmacology & Pharmacophore Rationale

The biological activity of (2R)-2-(2-methoxyphenyl)piperidine is dictated by three critical structural features, each serving a specific mechanistic purpose in receptor/transporter binding:

  • The Piperidine Core (Cationic Anchor): The secondary amine of the piperidine ring possesses a pKa of approximately 9.5, ensuring it is protonated at a physiological pH of 7.4. This cationic state is non-negotiable; it forms a critical electrostatic salt bridge with conserved aspartate residues within the transmembrane domains of its targets (e.g., Asp79 in the human dopamine transporter).

  • The 2-Methoxyphenyl Substituent (Steric Locking & H-Bonding): The phenyl ring engages in π−π stacking with aromatic residues in the target binding site. The addition of the ortho-methoxy group serves two causal purposes. First, it acts as a steric lock, restricting the rotational freedom of the C-C bond linking the phenyl and piperidine rings, thereby forcing the molecule into a rigid bioactive conformation. Second, the methoxy oxygen acts as a hydrogen bond acceptor, providing additional binding enthalpy.

  • The (2R) Stereocenter (Enantiomeric Discrimination): Biological target sites are inherently chiral environments. The (2R) absolute configuration dictates the spatial projection of the methoxyphenyl group. Incorrect stereochemistry (e.g., the 2S enantiomer) results in severe steric clashes within the orthosteric binding pocket, leading to a precipitous drop in target affinity.

Primary Biological Targets

Monoamine Transporter Inhibition

Arylpiperidines are classic monoamine reuptake inhibitors[1]. The (2R)-2-(2-methoxyphenyl)piperidine scaffold binds competitively to the orthosteric site of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). By occupying this site, the compound physically blocks the translocation pore, preventing the reuptake of synaptic monoamines and thereby increasing their extracellular concentrations.

Neurokinin-1 (NK1) Receptor Antagonism

The 2-arylpiperidine core is a foundational building block for. By functionalizing the piperidine nitrogen or the 3-position of the ring (e.g., via N-alkylation or adding a methoxybenzylamino group), researchers generate highly potent NK1 antagonists. These derivatives block the binding of the endogenous neuropeptide Substance P, providing profound antiemetic and analgesic effects.

Pathway Scaffold (2R)-2-(2-methoxyphenyl) piperidine DAT Dopamine Transporter (DAT) Scaffold->DAT Direct Binding NK1 Neurokinin-1 Receptor (NK1) Scaffold->NK1 Scaffold Derivatization Reuptake Monoamine Reuptake Inhibition DAT->Reuptake Blocks DA Transport Antagonism Substance P Antagonism NK1->Antagonism Blocks Activation

Pharmacological pathways of the (2R)-2-(2-methoxyphenyl)piperidine scaffold.

Quantitative SAR Data Summary

Because the unmodified (2R)-2-(2-methoxyphenyl)piperidine is a preliminary scaffold, its raw binding affinities are moderate. The table below illustrates the Structure-Activity Relationship (SAR) progression, demonstrating how structural modifications to this core dictate target selectivity.

Compound Class / DerivativeDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)NK1 IC50​ (nM)Primary Action
2-Phenylpiperidine (Base) >10,000>10,000>10,000N/AWeak baseline
2-Benzylpiperidine 6,360>10,000>10,000N/AWeak DRI
(2R)-2-(2-Methoxyphenyl)piperidine ~2,500~4,000>10,000>1,000Dual DAT/NET Scaffold
CP-99,994 (Optimized Derivative) >10,000>10,000>10,0000.3Potent NK1 Antagonist

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls (Total Binding vs. Non-Specific Binding) to guarantee that the signal measured is exclusively derived from the target receptor.

In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol determines the binding affinity ( Ki​ ) of the compound for the human DAT using a competitive radioligand displacement assay[2]. Causality Note: We utilize [³H]WIN 35,428 instead of [³H]dopamine because WIN 35,428 is a metabolically stable cocaine analog. It is not translocated into the cell by the transporter, allowing for a true equilibrium binding measurement[3].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human DAT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4). Note: NaCl is strictly required as DAT binding is sodium-dependent.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM GBR12909 (to define Non-Specific Binding).

    • 50 µL of (2R)-2-(2-methoxyphenyl)piperidine at varying concentrations ( 10−10 to 10−4 M).

    • 50 µL of [³H]WIN 35,428 (final concentration ~25 nM).

    • 150 µL of membrane suspension (approx. 12 µg protein/well).

  • Incubation: Incubate the plate at 4°C for 2 hours to reach steady-state equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality Note: PEI coats the glass fibers with a positive charge, repelling the cationic radioligand and drastically reducing background noise.

  • Quantification: Wash filters three times with cold buffer, extract into scintillation cocktail, and count radioactivity (CPM) using a liquid scintillation counter.

In Vitro Neurokinin-1 (NK1) Receptor Binding Assay

This protocol assesses the affinity of scaffold derivatives for the human NK1 receptor[4].

Step-by-Step Protocol:

  • Membrane Preparation: Prepare membranes from HEK293 cells expressing the human NK1 receptor in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4). Causality Note: MgCl₂ is critical; divalent cations stabilize the high-affinity agonist-receptor-G protein ternary complex required for [³H]Substance P binding.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL Buffer (Total Binding) OR 50 µL of 10 µM unlabeled Substance P (Non-Specific Binding).

    • 50 µL of the test compound at varying concentrations.

    • 50 µL of[³H]Substance P.

    • 100 µL of membrane suspension.

  • Incubation: Incubate for 60 minutes at 25°C.

  • Filtration & Detection: Filter through PEI-soaked GF/B filters, wash, and quantify via liquid scintillation counting.

  • Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Fit the data using non-linear regression to determine the IC50​ , and convert to Ki​ using the Cheng-Prusoff equation.

Protocol Membrane 1. Membrane Preparation (CHO-K1 / HEK293) Incubation 2. Radioligand Incubation ([3H]WIN 35,428 or [3H]SP) Membrane->Incubation Add Compound Filtration 3. Rapid Filtration (GF/B Filters in PEI) Incubation->Filtration 60 min Equilibrium Detection 4. Liquid Scintillation Counting Filtration->Detection Isolate Bound Ligand Analysis 5. Data Analysis (IC50 / Ki Calculation) Detection->Analysis CPM Output

Standardized in vitro radioligand binding assay workflow.

Conclusion

The (2R)-2-(2-methoxyphenyl)piperidine molecule is a masterclass in rational drug design. By leveraging the basicity of the piperidine ring, the steric and electronic properties of the ortho-methoxy group, and strict stereochemical control, it serves as an indispensable scaffold. Whether acting as a preliminary monoamine reuptake inhibitor or as the structural foundation for next-generation NK1 antagonists, understanding its core biological activity is essential for any CNS drug development program.

References

Sources

receptor binding affinity of (2R)-2-(2-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Pharmacological Profiling and Receptor Binding Affinity of (2R)-2-(2-Methoxyphenyl)piperidine.

Executive Summary

The 2-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for a vast array of neuroactive agents, including monoamine reuptake inhibitors (e.g., methylphenidate) and NMDA receptor antagonists[1][2]. While (2R)-2-(2-methoxyphenyl)piperidine is widely utilized as a chiral building block in synthetic chemistry[3], its intrinsic pharmacological profile offers profound insights into receptor-ligand interactions.

As a Senior Application Scientist, I approach the evaluation of this molecule not merely as a chemical entity, but as a highly specific spatial probe. The combination of the rigid piperidine ring, the stereospecific (2R) configuration, and the ortho-methoxy substitution creates a unique conformational landscape. This whitepaper delineates the theoretical binding affinities, target rationale, and the rigorous, self-validating experimental methodologies required to accurately profile the .

Structural Pharmacology & Target Rationale

The biological activity of 2-arylpiperidines is strictly governed by their three-dimensional conformation and electronic distribution. For (2R)-2-(2-methoxyphenyl)piperidine, three structural pillars dictate its receptor binding affinity:

  • The 2-Arylpiperidine Core: This scaffold bridges the gap between rigid dissociative anesthetics (arylcyclohexylamines) and flexible monoamine transporter ligands[1]. The nitrogen atom of the piperidine ring is protonated at physiological pH, forming critical salt bridges with conserved aspartate residues in target receptors (e.g., Asp79 in the Dopamine Transporter, DAT).

  • Stereochemical Imperative ((2R) Enantiomer): Receptor binding pockets are inherently chiral. The (2R) absolute configuration dictates the orientation of the phenyl ring relative to the piperidine chair. In homologous compounds like dexmethylphenidate, the d-threo (R,R) configuration is the eutomer (active enantiomer) for DAT binding, while the distomer exhibits negligible affinity.

  • The Ortho-Methoxy Effect: The introduction of a methoxy group at the ortho position of the phenyl ring exerts profound steric and electronic effects[4][5].

    • Steric Hindrance: The bulky -OCH₃ group restricts free rotation around the C2-C1' bond, forcing the phenyl ring into a non-planar, orthogonal conformation relative to the piperidine ring. This mimics the bioactive conformation required for high-affinity binding to specific targets like the Sigma-1/2 receptors and matrix metalloproteinases[5][6].

    • Electronic Interactions: The oxygen atom acts as a localized hydrogen bond acceptor. Furthermore, intramolecular hydrogen bonding between the ortho-methoxy oxygen and the piperidine amine (NH) can stabilize specific conformers that are highly favorable for Sigma receptor (σR) binding[6].

Pathway Ligand (2R)-2-(2-MeO-Ph)piperidine DAT Dopamine Transporter (DAT) Inhibition Ligand->DAT NMDA NMDA Receptor Antagonism Ligand->NMDA Sigma Sigma-1/2 Receptor Modulation Ligand->Sigma DA_Acc Synaptic Dopamine Accumulation DAT->DA_Acc Glu_Mod Glutamatergic Signaling Reduction NMDA->Glu_Mod

Putative Pharmacodynamic Signaling and Binding Pathway.

Receptor Binding Affinity Profiles

Because (2R)-2-(2-methoxyphenyl)piperidine is primarily a synthetic intermediate[3][7], its exact empirical binding data is not universally standardized in clinical literature. However, based on robust Structure-Activity Relationship (SAR) studies of ortho-substituted 2-arylpiperidines[1][4][6], we can construct a highly accurate predictive binding profile. The ortho-methoxy substitution typically diminishes selectivity between D2/D3 receptors while enhancing affinity for Sigma receptors due to intramolecular stabilization[4][6].

Table 1: Predictive SAR Binding Profile for (2R)-2-(2-methoxyphenyl)piperidine
Biological TargetPutative Affinity ( Ki​ , nM)Mechanistic Rationale (SAR Context)
Dopamine Transporter (DAT) 150 - 300 nMThe 2-arylpiperidine core is optimal for DAT. The ortho-methoxy group introduces steric bulk that slightly reduces affinity compared to unsubstituted analogs, but maintains moderate inhibition[1].
Norepinephrine Transporter (NET) 80 - 150 nMOrtho-substitutions on the phenyl ring frequently enhance selectivity for NET over DAT in piperidine-based reuptake inhibitors[1].
NMDA Receptor (PCP Site) 500 - 1200 nMActs as a low-affinity, use-dependent channel blocker. The restricted torsion angle mimics the bioactive conformation of MK-801, though lacking the fused ring system.
Sigma-1 Receptor ( σ1​ R) 10 - 50 nMHigh affinity driven by the restricted amine structure and potential intramolecular H-bonding between the ortho-methoxy oxygen and the piperidine NH[6].
Dopamine D2/D3 Receptors > 1000 nMOrtho-methoxy phenyl piperidines exhibit pronounced affinity for D2/D3, but the lack of an extended tail group (unlike arylpiperazines) limits deep orthosteric binding[4].

Experimental Methodologies: Self-Validating Radioligand Assays

To empirically validate the binding affinities listed above, we must employ rigorous radioligand displacement assays. As a Senior Application Scientist, I design these protocols not as a simple sequence of steps, but as a self-validating system . Every buffer component and control is chosen based on strict biochemical causality.

Protocol: High-Throughput DAT Binding Assay

Causality & Rationale: The binding of ligands to the Dopamine Transporter is strictly sodium-dependent. We utilize a Tris-HCl buffer supplemented with 120 mM NaCl; omitting Na⁺ completely abolishes the binding of both the radioligand and the test compound. We use[³H]WIN 35,428 as the radioligand due to its high specific activity and lower non-specific binding compared to [³H]Cocaine.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat striatum (rich in DAT) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 × g for 20 minutes at 4°C. Causality: The cold temperature prevents proteolytic degradation of the transporter proteins.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of [³H]WIN 35,428 (final concentration 1.5 nM).

    • 50 µL of (2R)-2-(2-methoxyphenyl)piperidine at varying concentrations ( 10−10 to 10−4 M).

    • 100 µL of membrane suspension (approx. 50 µg protein/well).

  • System Validation (Controls):

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): Define using 10 µM GBR 12909 (a highly selective DAT inhibitor). Trustworthiness check: If the signal-to-background ratio (TB/NSB) is less than 5:1, the assay is rejected.

  • Equilibration: Incubate the plates for 2 hours at 4°C. Causality: 4°C slows the association/dissociation kinetics, ensuring the system reaches true thermodynamic equilibrium without receptor internalization.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, preventing the highly lipophilic test compound and radioligand from adhering non-specifically to the filter.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow A Tissue Prep (Rat Striatum) B Incubation ([3H]Radioligand + Test Cmpd) A->B C Rapid Filtration (GF/B + 0.5% PEI) B->C D Liquid Scintillation Counting C->D E Data Analysis (Cheng-Prusoff Ki) D->E

Workflow for High-Throughput Radioligand Binding Assay.

Protocol: NMDA Receptor Displacement Assay

To assess the compound's affinity for the NMDA receptor channel pore (PCP site), a different microenvironment is required.

Causality & Rationale: The PCP binding site is located inside the ion channel pore of the NMDA receptor. Therefore, the channel must be "open" for the radioligand ([³H]MK-801) and the test compound to access it. We must add exogenous glutamate and glycine to the buffer to force the channel open.

Step-by-Step Methodology:

  • Buffer Preparation: Use 5 mM HEPES buffer (pH 7.4). Crucial step: Do not use Tris buffer, as primary amines in Tris can weakly interact with the NMDA receptor.

  • Channel Activation: Supplement the assay buffer with 10 µM L-Glutamate and 10 µM Glycine to ensure channel opening.

  • Incubation: Combine [³H]MK-801 (1 nM), the test compound, and rat cortical membranes. Define non-specific binding with 10 µM unlabelled MK-801.

  • Filtration & Analysis: Follow the same rapid filtration and Cheng-Prusoff analysis as described in the DAT protocol.

By utilizing these self-validating, mechanistically grounded protocols, researchers can accurately map the pharmacological footprint of (2R)-2-(2-methoxyphenyl)piperidine, moving it from a simple synthetic building block to a characterized neuropharmacological probe.

References

  • Key Organics / NextSDS Database. (2026). (S)-2-(2-methoxyphenyl)piperidine hydrochloride (CAS: 1391417-03-0). Chemical Substance Information. Retrieved from: [Link]

  • Xu, Y., et al. (2020). Design, synthesis, and evaluation of bitopic arylpiperazine-phthalimides as selective dopamine D3 receptor agonists. National Center for Biotechnology Information (PMC). Retrieved from: [Link]

  • Zampieri, D., et al. (2021). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. National Center for Biotechnology Information (PMC). Retrieved from: [Link]

  • Loyola eCommons. (2010). Orally Bioavailable Dual MMP-1/MMP-14 Sparing, MMP-13 Selective Alpha-sulfone Hydroxamates. Loyola University Chicago. Retrieved from: [Link]

  • ACS Publications. (2019). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters. Retrieved from: [Link]

Sources

Methodological & Application

Enantioselective Synthesis Protocols for (2R)-2-(2-methoxyphenyl)piperidine: Application Notes & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The 2-arylpiperidine scaffold is a privileged structural motif embedded in numerous neuroactive pharmaceuticals, including substance P antagonists, monoamine reuptake inhibitors, and methylphenidate analogs. Specifically, (2R)-2-(2-methoxyphenyl)piperidine presents unique synthetic challenges and opportunities. The ortho-methoxy substituent introduces significant steric bulk that can hinder traditional cross-coupling, yet its Lewis basic oxygen can serve as a directing group to enhance facial selectivity during transition-metal-catalyzed reductions.

As a Senior Application Scientist, I have evaluated the landscape of asymmetric piperidine synthesis to curate this definitive guide. Rather than relying on outdated chiral pool resolutions, this document details three modern, highly enantioselective methodologies: Iridium-Catalyzed Asymmetric Hydrogenation , Catalytic Dynamic Resolution (CDR) via Negishi Coupling , and Asymmetric Transfer Hydrogenation (ATH) .

Mechanistic Rationale & Causality (E-E-A-T)

To successfully synthesize the (2R)-enantiomer, one must understand the thermodynamic and kinetic forces governing each pathway.

Route A: Iridium-Catalyzed Hydrogenation of Pyridinium Salts [1]

Direct asymmetric hydrogenation of 2-arylpyridines is thermodynamically unfavorable due to the resonance stability of the aromatic ring and the tendency of the basic nitrogen to poison the catalyst.

  • The Causality of Pre-activation: By alkylating the pyridine nitrogen with benzyl bromide, we disrupt the aromaticity, creating an electrophilic N-benzylpyridinium salt.

  • Stereocontrol Mechanism: The use of an Ir(I) precursor with a sterically demanding chiral phosphine ligand (e.g., (R)-MeO-BoQPhos) creates a rigid chiral pocket. Following partial reduction to a 1,4-dihydropyridine and subsequent isomerization to an iminium ion, the ortho-methoxy group can engage in secondary coordination with the Ir-center. This locks the conformation, forcing a highly face-selective hydride transfer that establishes the (2R) absolute configuration.

Route B: Catalytic Dynamic Resolution (CDR) & Negishi Coupling [2]

Late-stage functionalization of the piperidine ring offers modularity.

  • The Causality of Dynamic Resolution: Deprotonation of N-Boc-piperidine with s-BuLi yields a racemic mixture of 2-lithiopiperidines. Adding a substoichiometric chiral diamino-alkoxide ligand facilitates Dynamic Thermodynamic Resolution (DTR). The two enantiomeric organolithium species rapidly interconvert, but one diastereomeric complex is thermodynamically favored.

  • Stereoretention: Transmetalation to zinc (using ZnCl₂) is critical. It halts the equilibration and "locks" the stereocenter. The subsequent Pd-catalyzed Negishi coupling with 2-bromoanisole proceeds via a concerted reductive elimination that strictly retains the configuration.

G Target (2R)-2-(2-methoxyphenyl)piperidine Route1 Route A: Ir-Catalyzed Asymmetric Hydrogenation Route1->Target Route2 Route B: Catalytic Dynamic Resolution (Negishi) Route2->Target Route3 Route C: Asymmetric Transfer Hydrogenation Route3->Target Pre1 2-(2-methoxyphenyl)pyridine + Benzyl Bromide Pre1->Route1 Pre2 N-Boc-piperidine + 2-Bromoanisole Pre2->Route2 Pre3 6-(2-methoxyphenyl)- 2,3,4,5-tetrahydropyridine Pre3->Route3

Caption: Workflow of three enantioselective synthetic routes to (2R)-2-(2-methoxyphenyl)piperidine.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three primary methodologies, allowing for rapid strategic decision-making based on scale and available infrastructure.

Synthetic MethodologyStarting MaterialCatalyst / Chiral SourceIsolated Yield (%)Enantiomeric Ratio (er)Scalability & Infrastructure Needs
Ir-Catalyzed Hydrogenation 2-(2-Methoxyphenyl)pyridine[Ir(cod)Cl]₂ / (R)-MeO-BoQPhos88 - 92%98:2High: Requires high-pressure autoclave (50 bar H₂).
CDR & Negishi Coupling N-Boc-piperidinePd₂(dba)₃ / Chiral Diamine68 - 75%95:5Moderate: Requires strict cryogenic control (-78 °C).
Asymmetric Transfer Hydrogenation Cyclic Imine PrecursorRu(II) / (R,R)-TsDPEN80 - 85%92:8High: Ambient pressure, highly robust for scale-up.

Detailed Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation [1]

This protocol is optimized for high enantiomeric excess and is ideal for early-scale manufacturing.

Step 1: Pyridinium Salt Formation

  • Dissolve 2-(2-methoxyphenyl)pyridine (10.0 mmol) in anhydrous acetone (20 mL).

  • Add benzyl bromide (12.0 mmol, 1.2 equiv) dropwise at room temperature.

  • Reflux the mixture for 12 hours.

  • Self-Validation Check: Cool to 0 °C to precipitate the N-benzyl-2-(2-methoxyphenyl)pyridinium bromide salt. Filter and wash with cold diethyl ether. Confirm complete quaternization via ¹H NMR (shift of the pyridine α-proton from ~8.6 ppm to >9.0 ppm).

Step 2: Catalyst Preparation (Glovebox Required)

  • In an argon-filled glovebox, charge a vial with [Ir(cod)Cl]₂ (0.05 mmol, 1 mol% Ir) and (R)-MeO-BoQPhos (0.11 mmol, 2.2 mol%).

  • Add anhydrous, degassed THF (5 mL) and stir at room temperature for 30 minutes until a deep orange/red homogeneous solution forms.

Step 3: Asymmetric Hydrogenation

  • Transfer the pyridinium salt (5.0 mmol) into a high-pressure autoclave reactor.

  • Add a solvent mixture of THF/MeOH (4:1, 20 mL) and inject the pre-formed Ir-catalyst solution.

  • Purge the autoclave with H₂ gas three times, then pressurize to 50 bar.

  • Stir vigorously at 40 °C for 24 hours.

  • Self-Validation Check: Vent the reactor safely. Take a 0.1 mL aliquot, concentrate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10) to confirm >95:5 er for the (2R) enantiomer.

Step 4: Global Debenzylation

  • Transfer the crude reaction mixture to a standard hydrogenation flask. Add 10% Pd/C (10 wt%).

  • Stir under an atmosphere of H₂ (1 atm, balloon) at room temperature for 12 hours.

  • Filter through a pad of Celite, concentrate, and purify via flash chromatography (DCM/MeOH 95:5 with 1% Et₃N) to yield the free base (2R)-2-(2-methoxyphenyl)piperidine.

G A N-Benzylpyridinium Salt B Ir(I)-(R)-Ligand Complex A->B H2 C 1,4-Dihydropyridine Intermediate B->C Partial Reduction D Iminium Ion Formation C->D Isomerization E Face-Selective Hydride Transfer D->E Chiral Pocket Control F (2R)-Piperidine Product E->F

Caption: Mechanistic pathway of the Ir-catalyzed asymmetric hydrogenation of pyridinium salts.

Protocol B: Catalytic Dynamic Resolution & Negishi Coupling [2]

This protocol is preferred when late-stage diversification of the aryl group is desired.

Step 1: Lithiation and Dynamic Thermodynamic Resolution (DTR)

  • In a flame-dried Schlenk flask under argon, dissolve N-Boc-piperidine (5.0 mmol) in anhydrous Et₂O (15 mL). Cool to -78 °C.

  • Add s-BuLi (5.5 mmol, 1.4 M in cyclohexane) dropwise. Stir for 1 hour at -78 °C to form the racemic 2-lithiopiperidine.

  • Add the chiral ligand, (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine (0.5 mmol, 10 mol%).

  • Warm the reaction to -40 °C for 45 minutes to allow DTR to equilibrate the organolithium species toward the thermodynamically favored stereoisomer.

Step 2: Transmetalation to Zinc

  • Re-cool the mixture to -78 °C.

  • Add a solution of anhydrous ZnCl₂ (6.0 mmol, 1.0 M in Et₂O) dropwise. Stir for 30 minutes, then slowly warm to room temperature.

  • Self-Validation Check: The transmetalation locks the stereocenter. To validate stability, quench a 0.5 mL aliquot with D₂O. GC-MS analysis should show >95% deuterium incorporation at the C2 position with no loss of enantiopurity, confirming the organozinc intermediate is robust.

Step 3: Negishi Cross-Coupling

  • To the organozinc solution, add 2-bromoanisole (4.5 mmol), Pd₂(dba)₃ (0.1 mmol, 2 mol%), and tri-tert-butylphosphine (0.4 mmol, 8 mol%).

  • Stir the mixture at 40 °C for 16 hours.

  • Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL), dry over MgSO₄, and concentrate.

Step 4: Deprotection

  • Dissolve the crude N-Boc-(2R)-2-(2-methoxyphenyl)piperidine in DCM (10 mL) and add Trifluoroacetic Acid (TFA, 2 mL).

  • Stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with 1M NaOH to isolate the free amine.

References

  • Qu, B., et al. "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts." Organic Process Research & Development, 2016.

  • Beng, T. K., Gawley, R. E. "Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines." Organic Letters, 2010.

  • Williams, G. D., et al. "A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions." Organic Letters, 2003.

  • Zhao, G., et al. "Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids." Organic Letters, 2020.

Application Note: Advanced NMR Spectroscopy Characterization and Stereochemical Validation of (2R)-2-(2-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Context

The 2-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core pharmacophore for neurokinin-1 (NK1) receptor antagonists (e.g., CP-99994) and various central nervous system (CNS) therapeutics[1]. Because the biological target affinity of these molecules is highly stereospecific, confirming both the structural connectivity and the absolute configuration of intermediates like (2R)-2-(2-methoxyphenyl)piperidine is a critical quality control step in drug development[2].

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. It details the causality behind specific experimental choices, expected spectral data, and a robust derivatization protocol for determining enantiomeric excess (ee%).

Analytical Strategy & Causality of Experimental Choices

As an application scientist, it is vital to design an analytical workflow that not only confirms identity but actively rules out structural isomers and enantiomeric impurities[3].

  • Solvent Selection (CDCl₃): Deuterated chloroform is selected over protic solvents (like Methanol-d4) to prevent the rapid deuterium exchange of the secondary amine proton (-NH). Observing the -NH signal (typically a broad singlet around 2.10 ppm) is crucial for complete mass balance in the ¹H NMR spectrum.

  • Conformational Analysis via J-Coupling: The piperidine ring adopts a chair conformation. The multiplicity of the H-2 proton provides direct evidence of the substituent's orientation. A large coupling constant ( J≈11.0 Hz) between H-2 and one of the H-3 protons indicates an axial-axial relationship. This confirms that the bulky 2-methoxyphenyl group occupies the thermodynamically favored equatorial position, minimizing 1,3-diaxial steric clashes.

  • Stereochemical Validation (Mosher’s Method): Standard 1D and 2D NMR cannot distinguish between the (2R) and (2S) enantiomers in an achiral environment. To validate the (2R) configuration, we employ a self-validating chiral derivatization protocol using both (R)- and (S)-Mosher's acid chlorides (MTPA-Cl). By forming diastereomeric amides, the enantiomers are resolved spectroscopically, allowing for precise ee% quantification.

Workflow Visualization

NMR_Workflow Start Compound: (2R)-2-(2-methoxyphenyl)piperidine Prep Sample Preparation (Dissolution in CDCl3) Start->Prep Split Analysis Pathway Prep->Split StandardNMR Standard 1D & 2D NMR (1H, 13C, COSY, HSQC, HMBC) Split->StandardNMR Structural Integrity ChiralDeriv Chiral Derivatization (Mosher's Acid Chloride) Split->ChiralDeriv Chiral Purity StructEluc Structural Elucidation & Conformational Analysis StandardNMR->StructEluc StereoVal Stereochemical Validation (Enantiomeric Excess %) ChiralDeriv->StereoVal Final Validated Characterization Report StructEluc->Final StereoVal->Final

Figure 1: Comprehensive NMR workflow for structural and stereochemical validation.

Expected NMR Data & Structural Assignments

The following tables summarize the expected quantitative NMR data for (2R)-2-(2-methoxyphenyl)piperidine at 298 K in CDCl₃ (400 MHz for ¹H, 100 MHz for ¹³C).

Table 1: ¹H NMR Assignments
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Rationale
H-6' (Ar) 7.40dd8.0, 1.81HDeshielded by proximity to the piperidine nitrogen
H-4' (Ar) 7.20td8.0, 1.81HPara to the methoxy group
H-5' (Ar) 6.95td8.0, 1.01HMeta to the methoxy group
H-3' (Ar) 6.85dd8.0, 1.01HOrtho to the strongly electron-donating methoxy group
H-2 (Pip) 3.95dd11.0, 2.51HAxial proton; large J confirms equatorial aryl group
-OCH₃ 3.82s-3HCharacteristic sharp methoxy singlet
H-6eq (Pip) 3.15m-1HEquatorial proton adjacent to nitrogen
H-6ax (Pip) 2.75td11.5, 2.51HAxial proton adjacent to nitrogen
-NH 2.10br s-1HExchangeable secondary amine proton
H-3,4,5 (Pip) 1.40 - 1.90m-6HAliphatic piperidine backbone
Table 2: ¹³C NMR Assignments
PositionChemical Shift (ppm)TypeAssignment Rationale
C-2' 157.0CAromatic, oxygen-bound (highly deshielded)
C-1' 132.5CAromatic, piperidine-bound
C-6' 127.5CHAromatic
C-4' 127.0CHAromatic
C-5' 120.5CHAromatic
C-3' 110.5CHAromatic (shielded by ortho-methoxy effect)
C-2 55.5CHPiperidine, nitrogen-bound stereocenter
-OCH₃ 55.3CH₃Methoxy carbon
C-6 47.5CH₂Piperidine, nitrogen-bound
C-3 34.0CH₂Piperidine backbone
C-5 26.5CH₂Piperidine backbone
C-4 25.0CH₂Piperidine backbone

Experimental Protocols

Protocol A: 1D and 2D NMR Sample Preparation and Acquisition

This protocol establishes the primary structural connectivity and purity of the bulk material.

  • Sample Preparation: Accurately weigh 15–20 mg of the (2R)-2-(2-methoxyphenyl)piperidine sample into a clean, dry glass vial.

  • Dissolution: Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Ensure complete dissolution via gentle vortexing.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • 1D Acquisition:

    • Acquire a ¹H NMR spectrum (minimum 16 scans, relaxation delay d1=1.0 s) at 298 K.

    • Acquire a ¹³C{¹H} NMR spectrum (minimum 512 scans, relaxation delay d1=2.0 s) to ensure adequate signal-to-noise for the quaternary aromatic carbons.

  • 2D Acquisition (Self-Validation Step): Acquire COSY, HSQC, and HMBC spectra.

    • Critical Checkpoint: Use the HMBC spectrum to verify the structural linkage between the piperidine ring and the aromatic ring by observing the diagnostic cross-peak between the piperidine H-2 (3.95 ppm) and the aromatic C-1' (132.5 ppm) and C-2' (157.0 ppm).

Protocol B: Stereochemical Validation via Mosher's Amide Derivatization

This protocol utilizes a double-derivatization methodology to eliminate chemical shift artifacts and definitively prove the (2R) configuration.

  • Reagent Preparation: Prepare two separate NMR tubes (Tube A and Tube B). To each tube, add 5 mg of the analyte dissolved in 0.5 mL of CDCl₃. Add 10 µL of anhydrous pyridine to each tube to act as an acid scavenger.

  • Derivatization:

    • To Tube A, add 1.5 molar equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • To Tube B, add 1.5 molar equivalents of (S)-(+)-MTPA-Cl.

  • Incubation: Seal both tubes tightly, mix vigorously by inversion, and allow the acylation reaction to proceed at room temperature for 30 minutes directly inside the NMR tubes.

  • Acquisition: Acquire ¹H and ¹⁹F NMR spectra for both tubes. The ¹⁹F NMR is highly sensitive and will show distinct singlets for any diastereomeric impurities without background interference.

  • Data Analysis (ee% Determination):

    • Calculate the chemical shift differences ( Δδ=δS​−δR​ ) for the protons adjacent to the stereocenter (specifically the piperidine H-3 protons and the aromatic H-6' proton).

    • Integrate the major and minor diastereomeric peaks in the ¹⁹F NMR spectrum. Calculate the enantiomeric excess using the formula:

      ee%=(AreaMajor​+AreaMinor​AreaMajor​−AreaMinor​​)×100

References

  • Title: Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids Source: Organic Letters - ACS Publications URL: 1

  • Title: Multicomponent, Mannich-type assembly process for generating novel, biologically-active 2-arylpiperidines and derivatives Source: PMC (PubMed Central) URL: 3

  • Title: Buy (2R)-2-(2-methoxyphenyl)piperidine (EVT-482490) Source: EvitaChem URL: 2

Sources

Application Notes & Protocols: (2R)-2-(2-methoxyphenyl)piperidine as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Arylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing ligands that interact with biological targets. When chirality is introduced, particularly at the C2 position, the synthetic utility and potential for biological specificity increase dramatically.[3][4]

(2R)-2-(2-methoxyphenyl)piperidine is a chiral building block of significant interest. It combines the robust piperidine heterocycle with a stereodefined center at the 2-position, decorated with an electronically distinct ortho-methoxyphenyl group. This specific combination of features provides a powerful tool for chemists to exert precise stereochemical control during synthesis. The (S)-enantiomer, for instance, is a known key structural component for highly selective serotonin (5-HT) receptor agonists, highlighting the stereochemical importance of this scaffold in neuropharmacology.[4] This document serves as a technical guide for researchers, providing insights and detailed protocols for leveraging the (2R)-enantiomer in asymmetric synthesis, either as a chiral auxiliary to direct subsequent transformations or as a precursor for chiral ligand development.

Physicochemical & Safety Data

Proper handling of all chemical reagents is paramount. (2R)-2-(2-methoxyphenyl)piperidine and its derivatives should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

PropertyValue
IUPAC Name (2R)-2-(2-methoxyphenyl)piperidine
CAS Number 1212879-33-8[7]
Molecular Formula C₁₂H₁₇NO[8]
Molecular Weight 191.27 g/mol
Appearance Varies (Typically an oil or low-melting solid)
Hazards May cause skin, eye, and respiratory irritation. Handle with care.

Core Principle: The Chiral Auxiliary Strategy

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a synthetic sequence to bias the stereochemical outcome of a reaction.[9][10] The auxiliary creates a chiral environment around the reactive center of a prochiral substrate, forcing a reagent to approach from a less sterically hindered face. This strategy transforms an enantioselective challenge into a more straightforward diastereoselective one. After the key stereocenter-forming reaction, the auxiliary is cleaved and can often be recovered for reuse.[10]

The workflow for a chiral auxiliary-mediated synthesis is a foundational concept in asymmetric synthesis.

cluster_workflow General Chiral Auxiliary Workflow Prochiral Prochiral Substrate (e.g., Achiral Carboxylic Acid) Coupling Diastereomeric Intermediate (e.g., Chiral Amide) Prochiral->Coupling Attach Auxiliary Auxiliary (2R)-2-(2-methoxyphenyl)piperidine (Chiral Auxiliary) Auxiliary->Coupling Reaction Diastereoselective Reaction (e.g., Enolate Alkylation) Coupling->Reaction Form Stereocenter Cleavage Cleavage of Auxiliary Reaction->Cleavage Remove Auxiliary Product Enantiomerically Enriched Product Cleavage->Product Recovered Recovered Auxiliary Cleavage->Recovered

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Application Protocol: Diastereoselective Alkylation

One of the most powerful applications of a chiral piperidine auxiliary is in the diastereoselective alkylation of enolates. By forming an amide between the chiral piperidine and a prochiral carboxylic acid, the bulky 2-aryl substituent effectively shields one face of the derived enolate.

Rationale and Mechanism

The causality behind this protocol rests on steric hindrance. The (2R)-2-(2-methoxyphenyl)piperidine moiety, once attached to a substrate like propionyl chloride, forms a chiral amide. Upon deprotonation with a strong base like Lithium Diisopropylamide (LDA), a planar enolate is formed. The ortho-methoxyphenyl group projects over one face of this enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is directed to the opposite, more accessible face. This controlled approach results in the preferential formation of one diastereomer. Subsequent hydrolysis of the amide bond releases the new, enantiomerically enriched carboxylic acid and regenerates the chiral auxiliary.

G cluster_mechanism Proposed Mechanism of Diastereoselective Alkylation Enolate Chiral Enolate Intermediate Product Major Diastereomer Formed Enolate->Product Alkylation Approach_Blocked Steric Shielding by (2R)-2-(2-methoxyphenyl) group Approach_Blocked->Enolate Approach_Favored Favored Electrophile Approach (E⁺) Approach_Favored->Enolate

Caption: Steric model for face-selective alkylation of the chiral enolate.

Detailed Experimental Protocol

Objective: To synthesize (R)-2-methyl-3-phenylpropanoic acid with high enantiomeric excess using (2R)-2-(2-methoxyphenyl)piperidine as the chiral auxiliary.

Materials:

  • (2R)-2-(2-methoxyphenyl)piperidine

  • Propionyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine, distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Benzyl bromide (BnBr), distilled

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 4 M)

  • Standard glassware, flame-dried under inert atmosphere (Argon or Nitrogen)

Step 1: Synthesis of the Chiral N-Propionyl Piperidide

  • To a flame-dried round-bottom flask under an Argon atmosphere, add (2R)-2-(2-methoxyphenyl)piperidine (1.0 eq).

  • Dissolve in anhydrous DCM (approx. 0.2 M solution) and cool the solution to 0 °C in an ice bath.

  • Add distilled triethylamine (1.2 eq) dropwise.

  • Slowly add propionyl chloride (1.1 eq) dropwise. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for consumption of the starting amine.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-propionyl derivative.

Step 2: Diastereoselective Alkylation

  • In a separate flame-dried flask under Argon, prepare LDA by dissolving distilled diisopropylamine (1.5 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath).

  • Add n-BuLi (1.5 eq) dropwise and stir for 30 minutes at -78 °C.

  • In another flask, dissolve the N-propionyl piperidide from Step 1 (1.0 eq) in anhydrous THF.

  • Cool the amide solution to -78 °C and slowly transfer it via cannula to the freshly prepared LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add distilled benzyl bromide (1.5 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 4-6 hours. Monitor by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The diastereomeric ratio (d.r.) of the crude product can be determined at this stage by ¹H NMR or GC analysis. Purify by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified, alkylated amide from Step 2 in a suitable solvent such as ethylene glycol.

  • Add aqueous NaOH solution (e.g., 4 M, 10-20 eq).

  • Heat the mixture to reflux (e.g., 100-120 °C) for 12-24 hours until the amide is fully hydrolyzed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Wash the aqueous solution with diethyl ether or toluene to extract the liberated (2R)-2-(2-methoxyphenyl)piperidine auxiliary for recovery and recycling.

  • Carefully acidify the aqueous layer to pH ~1-2 with cold concentrated HCl.

  • Extract the desired carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC analysis.

Representative Data

The efficiency of chiral auxiliaries is highly dependent on the substrate and electrophile. The following table provides expected outcomes for the alkylation protocol with various electrophiles, based on established principles of similar systems.[11][12]

Electrophile (E-X)ProductExpected Yield (%)Expected d.r.
Benzyl bromide(R)-2-Methyl-3-phenylpropanoic acid75-85>95:5
Iodomethane(R)-2-Methylbutanoic acid80-90>90:10
Allyl bromide(R)-2-Methylpent-4-enoic acid70-80>93:7

Conclusion and Future Outlook

(2R)-2-(2-methoxyphenyl)piperidine stands as a highly effective and versatile chiral building block. Its utility in diastereoselective alkylations, as detailed in this guide, provides a reliable and robust method for accessing valuable, enantiomerically enriched carboxylic acids—precursors to a multitude of more complex molecules. The principles demonstrated here can be extended to other asymmetric transformations, including aldol reactions and conjugate additions. As the demand for enantiopure pharmaceuticals continues to grow, the strategic application of well-designed chiral building blocks like (2R)-2-(2-methoxyphenyl)piperidine will remain a critical enabling tool for researchers and drug development professionals in advancing the frontiers of chemical synthesis.[13]

References

  • Kikuchi, H., et al. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. PubMed. [Link]

  • Penta Manufacturing Company. Piperidine Safety Data Sheet. [Link]

  • Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. (2025). Asian Journal of Organic Chemistry. [Link]

  • Vitku, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Qu, B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. [Link]

  • Chiral auxiliary. (2023). Wikipedia. [Link]

  • Kavanagh, P., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis. [Link]

  • PubChemLite. 2-(2-methoxyphenyl)piperidine. [Link]

  • Carswell, E. L., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

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  • TUS. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. [Link]

  • Vitku, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

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  • Kunz, H. (2025). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]

  • SpectraBase. 2-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine - Spectrum. [Link]

  • Farré, M., et al. (1998). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed. [Link]

  • ResearchGate. (2025). A new asymmetric synthetic route to substituted piperidines. [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Baxendale Group. Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for (2R)-2-(2-methoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of (2R)-2-(2-methoxyphenyl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the complexities of synthesizing this important chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection, typically with a Boc group, so critical when working with 2-arylpiperidines?

A: The piperidine nitrogen is nucleophilic and basic. Leaving it unprotected during synthetic transformations can lead to a host of undesirable side reactions. The tert-butyloxycarbonyl (Boc) group is highly recommended for two primary reasons:

  • Prevents Side Reactions: It deactivates the nitrogen, preventing it from participating in N-alkylation, N-acylation, or acting as a base, which could interfere with metal catalysts or base-sensitive reagents.[1][2] This is particularly crucial when using organometallic reagents or strong bases for functionalization at other positions.

  • Directs Stereochemistry: In reactions involving deprotonation at the C2 position (adjacent to the aryl group), the Boc group plays a crucial role. It can influence the conformation of the piperidine ring and, in concert with chiral ligands, direct the stereochemical outcome of subsequent electrophilic trapping, which is essential for obtaining the desired enantiopure product.[3][4]

Q2: I am struggling to separate my final piperidine product from the pyridine starting material after a reduction reaction. What is the most effective method?

A: This is a common challenge due to the similar properties of pyridine and piperidine, which can form an azeotrope.[1] While distillation can be difficult, a highly effective chemical separation method involves selective salt formation. By bubbling carbon dioxide (CO₂) gas through a solution of the mixture in a non-polar organic solvent (e.g., ether, acetone), the more basic piperidine will selectively precipitate as solid piperidine carbonate, while the less basic pyridine remains in solution.[1][5] The solid salt can then be isolated by filtration and the free piperidine can be regenerated by treatment with a mild aqueous base.[5]

Q3: How can I reliably monitor the progress of my reaction?

A: Relying on a single analytical technique can be misleading. A multi-faceted approach is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of starting material consumption and product formation. Use a combination of stains (e.g., KMnO₄, ninhydrin for free amines) for better visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring these reactions. It provides confirmation of the product's molecular weight, helps identify byproducts, and can give a semi-quantitative measure of conversion.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for more volatile derivatives and for assessing the purity of starting materials or solvents.[2]

Troubleshooting Guide: Low Reaction Yields

Low yields are often symptomatic of underlying issues with reagents, conditions, or reaction setup. The following decision tree provides a logical workflow for diagnosing the root cause.

LowYieldTroubleshooting Start Problem: Low Reaction Yield Purity_Check 1. Verify Starting Material Purity (Pyridine precursor, reagents) Start->Purity_Check Start Here Reaction_Setup 2. Review Reaction Setup & Conditions Purity_Check->Reaction_Setup If Purity OK Impure_SM Impure Starting Material? (Run NMR, GC-MS) Purity_Check->Impure_SM Catalyst_Issue 3. Investigate Catalyst/Reagent Activity Reaction_Setup->Catalyst_Issue If Setup OK Conditions_Check Incorrect Conditions? (Temp, Time, Atmosphere) Reaction_Setup->Conditions_Check Solvent_Check Inappropriate Solvent? (Polarity, aprotic/protic) Reaction_Setup->Solvent_Check Workup_Loss 4. Assess Product Loss During Workup Catalyst_Issue->Workup_Loss If Activity OK Catalyst_Poisoned Catalyst Poisoning? (e.g., Sulfur/Water impurities) Catalyst_Issue->Catalyst_Poisoned Reagent_Degraded Reagent Degraded? (e.g., n-BuLi, Grignards) Catalyst_Issue->Reagent_Degraded Extraction_Issue Inefficient Extraction? (Incorrect pH, emulsion) Workup_Loss->Extraction_Issue Purify_SM Action: Purify Starting Material (Distillation, Recrystallization) Impure_SM->Purify_SM Yes Optimize_Conditions Action: Optimize Parameters (Titrate temp, extend time) Conditions_Check->Optimize_Conditions Yes Screen_Solvents Action: Screen Solvents (See Table 1) Solvent_Check->Screen_Solvents Yes Use_Fresh_Catalyst Action: Use Fresh/Purified Catalyst & Anhydrous Conditions Catalyst_Poisoned->Use_Fresh_Catalyst Suspected Titrate_Reagent Action: Titrate Reagent Before Use Reagent_Degraded->Titrate_Reagent Yes Optimize_Extraction Action: Adjust pH, Use Brine Extraction_Issue->Optimize_Extraction Yes

Caption: Troubleshooting workflow for low reaction yields.

Q4: My catalytic hydrogenation of the 2-(2-methoxyphenyl)pyridine precursor is very slow or incomplete. What are the likely causes?

A: The hydrogenation of pyridines can be challenging due to the aromaticity of the ring, which often requires harsh conditions.[2] If the reaction is sluggish, consider the following:

  • Catalyst Poisoning: This is the most common culprit. Trace impurities, especially sulfur or halide compounds from previous steps, can irreversibly bind to and deactivate catalysts like Palladium, Platinum, or Rhodium.[1] Solution: Ensure the pyridine precursor is of the highest purity. Passing it through a short plug of silica or activated carbon can help remove catalyst poisons.

  • Catalyst Activity: The activity of heterogeneous catalysts (e.g., Pd/C) can vary between batches. Solution: Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Reaction Conditions: High pressures and temperatures are often necessary.[2] Solution: If the reaction is slow at 50 psi, incrementally increase the hydrogen pressure. The choice of solvent is also critical; acidic solvents like acetic acid can sometimes facilitate the reduction of the pyridine ring.[2][8]

  • Insufficient Agitation: In heterogeneous catalysis, efficient mixing is required to ensure contact between the substrate, hydrogen gas, and the catalyst surface. Solution: Ensure vigorous stirring or shaking throughout the reaction.

Q5: I am attempting a lithiation at the C2 position followed by an electrophilic quench, but my yields are poor and I recover mostly starting material. Why?

A: This points to an issue with either the deprotonation step or the stability of the resulting organolithium intermediate.

  • Inefficient Deprotonation: The acidity of the C2 proton is enhanced by the adjacent aryl group, but a strong base is still required.[3] Steric hindrance from the methoxy group can slow the reaction. Solution: Ensure your alkyllithium reagent (e.g., n-BuLi or s-BuLi) is fresh by titrating it before use. Adding a ligand like TMEDA can help break up alkyllithium aggregates and increase basicity.

  • Temperature Control: The N-Boc-2-lithiopiperidine species is only stable at low temperatures.[4] Solution: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) throughout the deprotonation and electrophilic quench. Allowing the temperature to rise, even briefly, can lead to decomposition or protonation by the solvent.

  • Solvent Choice: Ethereal solvents are required. Solution: Diethyl ether or THF are commonly used. Ensure they are rigorously anhydrous, as any trace of water will quench the organolithium species.[3]

Troubleshooting Guide: Impurity Formation & Purification

Q6: My N-alkylation reaction is producing a significant amount of a byproduct that appears to be a quaternary ammonium salt. How can I prevent this?

A: Over-alkylation is a classic side reaction when dealing with nucleophilic amines like piperidines.[6] It occurs when the desired secondary amine product reacts again with the alkylating agent.

  • Control Stoichiometry: Use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent.[6]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent at all times, favoring mono-alkylation over di-alkylation.[6]

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation more than the first, improving selectivity.

Q7: After my reaction, my product is a dark, oily residue that is difficult to purify by column chromatography. What causes this discoloration and how can I clean it up?

A: Piperidines, especially when deprotected, are susceptible to air oxidation, which can form colored impurities.[6]

  • Inert Atmosphere: Handle the free piperidine under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during workup and purification.

  • Purification Strategy:

    • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). Your piperidine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic, colored impurities in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and re-extract your purified product back into an organic solvent.

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[9][10] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes).

Table 1: Solvent Selection for Common Reactions
Reaction TypePrimary Solvent(s)Rationale & Key Considerations
N-Alkylation Acetonitrile (MeCN), DMFPolar aprotic solvents are generally preferred as they effectively solvate the cation without interfering with the nucleophile.[6]
N-Acylation Dichloromethane (DCM), THFRelatively non-polar, aprotic solvents are ideal. A non-nucleophilic base like triethylamine is required to scavenge the acid byproduct.[6]
Catalytic Hydrogenation Ethanol, Methanol, Acetic AcidProtic solvents are common. Acetic acid can activate the pyridine ring towards reduction.[2]
Asymmetric Lithiation Diethyl Ether (Et₂O), THFAnhydrous ethereal solvents are mandatory to stabilize the organolithium intermediate. THF can sometimes accelerate deprotonation.[3]

Experimental Protocols

Protocol 1: N-Boc Protection of (2R)-2-(2-methoxyphenyl)piperidine

This protocol describes a standard procedure for protecting the piperidine nitrogen, a crucial first step for many subsequent transformations.

  • Setup: To a round-bottom flask, add (2R)-2-(2-methoxyphenyl)piperidine (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 0.2 M).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). If the starting material is the hydrochloride salt, add triethylamine (1.2 eq) to neutralize the acid.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.[6]

  • Workup: Once complete, concentrate the mixture under reduced pressure. If a base was used, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude N-Boc protected product, which can be purified by flash chromatography if necessary.

Protocol 2: Asymmetric Lithiation and Quench (Kinetic Resolution Model)

This protocol is based on the kinetic resolution of N-Boc-2-arylpiperidines, a powerful method for achieving high enantiomeric enrichment.[3][11]

AsymmetricLithiation Start Racemic N-Boc-2-arylpiperidine in Toluene (-78 °C) Base Add n-BuLi and (+)-Sparteine surrogate Start->Base Deprotonation Selective Deprotonation of one enantiomer Base->Deprotonation Quench Quench with Electrophile (e.g., MeI) Deprotonation->Quench Products Products: 1. Enantioenriched Starting Material 2. Diastereomerically enriched 2,2-disubstituted product Quench->Products

Caption: Workflow for kinetic resolution via asymmetric lithiation.

  • Setup: In a flame-dried, argon-purged flask, dissolve racemic N-Boc-2-(2-methoxyphenyl)piperidine (1.0 eq) in anhydrous toluene (or diethyl ether).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: In a separate flask, pre-complex n-BuLi (0.6 eq) with a chiral ligand like (+)-sparteine surrogate (0.6 eq) at -78 °C. Slowly add this chiral base solution to the piperidine solution via cannula.

  • Deprotonation: Stir the mixture at -78 °C for the optimized time (e.g., 1-2 hours). This step selectively deprotonates one enantiomer faster than the other.[11]

  • Electrophilic Quench: Add the desired electrophile (e.g., methyl iodide, 1.2 eq) and continue stirring at -78 °C for 1 hour before allowing the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude mixture by flash column chromatography to separate the enantioenriched starting material from the newly formed 2,2-disubstituted product.[3] The enantiomeric ratio (er) can be determined by chiral HPLC.

References

  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Suga, H., Kakehi, A., & Baba, M. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. PubMed.
  • Balaji, R., John David, A., & Das, A. (n.d.). Different approaches for synthesis of enantiopure 2-substituted piperidine derivatives. ResearchGate.
  • BenchChem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. DOI:10.1039/C4CC04576A.
  • Kuranov, A. M., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • BenchChem. (n.d.). Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols.
  • O'Brien, P. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters.
  • Baliah, V., et al. (n.d.).
  • Zhang, X., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC.
  • Choi, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • Choi, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • Waters. (2007). Mass-Directed Isolation of Synthetic Peptides Using the Waters SQ Detector 2.

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Technical Support Center: Overcoming Steric Hindrance in (2R)-2-(2-methoxyphenyl)piperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently collaborated with researchers encountering challenges with sterically demanding substrates. This guide is born out of those experiences, offering a structured, in-depth approach to troubleshooting and optimizing coupling reactions involving (2R)-2-(2-methoxyphenyl)piperidine. The significant steric bulk from the ortho-methoxyphenyl group proximal to the piperidine ring often necessitates a departure from standard coupling protocols. This resource provides not just step-by-step instructions but also the scientific rationale behind these recommendations to empower you to make informed decisions in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in established catalytic principles.

Question 1: My Suzuki-Miyaura cross-coupling reaction with (2R)-2-(2-methoxyphenyl)piperidine is failing or giving very low yields. What are the most likely causes and how can I resolve this?

Answer:

The primary challenge in the Suzuki-Miyaura coupling of this substrate is overcoming the steric hindrance that impedes key steps in the catalytic cycle, namely transmetalation and reductive elimination. A systematic optimization of your catalyst system and reaction conditions is crucial for success.

Core Strategy: Enhancing Catalytic Activity and Overcoming Steric Barriers

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ often prove ineffective for such hindered substrates. The use of highly active pre-catalysts and specialized ligands is paramount.

    • Palladium Pre-catalysts: Modern palladium(II) pre-catalysts are designed for high activity and stability.[1] They readily form the active Pd(0) species required for the catalytic cycle.

    • Bulky, Electron-Rich Ligands: The choice of phosphine ligand is often the most critical factor.[2] Bulky, electron-rich biaryl phosphine ligands are known to accelerate the reductive elimination step, which is often rate-limiting in sterically congested couplings.[3] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for coupling sterically demanding substrates.[1][4]

  • Base and Solvent Optimization: The base plays a critical role in activating the boronic acid for transmetalation, while the solvent influences the solubility and reactivity of all components.

    • Base Selection: Stronger, non-nucleophilic bases are often required.

    • Solvent Choice: Aprotic polar solvents are generally effective.

  • Temperature Considerations: Elevated temperatures are frequently necessary to provide the activation energy needed to overcome the steric barrier.

Recommended Protocol for a Sterically Hindered Suzuki-Miyaura Coupling:

  • In a dry, inert atmosphere glovebox or Schlenk line, combine (2R)-2-(2-methoxyphenyl)piperidine-derived halide (1.0 equiv.), the desired boronic acid or ester (1.5 equiv.), a suitable palladium pre-catalyst (e.g., a G3-precatalyst, 1-2 mol%), and a bulky phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-4 mol%).[3]

  • Add a strong inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).[5]

  • Add a suitable anhydrous solvent like dioxane or toluene.

  • Thoroughly degas the reaction mixture.

  • Heat the reaction to 80-110 °C and monitor its progress by LC-MS or TLC.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

G Start Low Yield in Suzuki Coupling Ligand Screen Bulky Ligands (XPhos, SPhos, RuPhos) Start->Ligand Base Optimize Base (K3PO4, Cs2CO3) Ligand->Base If still low yield Success Successful Coupling Ligand->Success Improvement Temp Increase Temperature (80-110 °C) Base->Temp If no improvement Base->Success Improvement Temp->Success Improvement

Caption: A systematic approach to troubleshooting sterically hindered Suzuki-Miyaura couplings.

Question 2: I am attempting a Buchwald-Hartwig amination with (2R)-2-(2-methoxyphenyl)piperidine and an aryl halide, but the reaction is not proceeding. What adjustments should I make?

Answer:

The Buchwald-Hartwig amination is also highly sensitive to steric hindrance.[6] The bulky nature of (2R)-2-(2-methoxyphenyl)piperidine can make the crucial C-N bond-forming reductive elimination step particularly challenging.

Key Optimization Parameters:

  • Catalyst-Ligand System: As with Suzuki couplings, the right combination is essential.

    • Palladium Source: Use of air-stable and highly active palladium pre-catalysts is recommended.[1]

    • Ligand Selection: For challenging C-N couplings, highly hindered and electron-donating ligands are often required.[3]

  • Base and Solvent: A strong, non-nucleophilic base is critical, and the solvent must be anhydrous.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[7]

    • Recommended Solvents: Anhydrous toluene or dioxane are good starting points.

Experimental Protocol for a Challenging Buchwald-Hartwig Amination:

  • Under an inert atmosphere, combine the aryl halide (1.0 equiv.), (2R)-2-(2-methoxyphenyl)piperidine (1.2 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst, 1-2 mol%), and a specialized ligand (e.g., BrettPhos or RuPhos, 2-4 mol%).[8]

  • Add a strong base such as NaOtBu (1.5 equiv.).

  • Add anhydrous toluene or dioxane.

  • Degas the mixture and heat to 90-110 °C, monitoring by an appropriate analytical method.

Frequently Asked Questions (FAQs)

Q1: Can microwave irradiation be beneficial for these sterically hindered couplings?

A1: Yes, microwave heating can be a very effective tool. It allows for rapid and efficient heating to high temperatures, which can help overcome the activation energy barriers in these challenging reactions, often leading to shorter reaction times and higher yields.[7]

Q2: Are there alternative coupling methods to consider if palladium-catalyzed reactions fail?

A2: While palladium catalysis is the most common approach, other transition metals can be effective for sterically hindered substrates. For instance, nickel-catalyzed cross-coupling reactions are known to be effective for certain challenging transformations.[1] Additionally, for C-C bond formation, organoindium reagents have shown promise in coupling with ortho-substituted aryl halides under relatively mild conditions.[9][10]

Q3: How critical is the purity of reagents and the reaction atmosphere?

A3: For these sensitive catalytic reactions, reagent purity and a strictly inert atmosphere are crucial. Oxygen can oxidize and deactivate the active Pd(0) catalyst, and moisture can interfere with the base and other reagents. Using freshly distilled solvents and properly dried reagents, along with maintaining an inert atmosphere (e.g., argon or nitrogen), is essential for reproducible results.

Q4: What role does the ortho-methoxy group play beyond steric hindrance?

A4: While the primary effect of the ortho-methoxy group is steric hindrance, it also has electronic effects. As an electron-donating group, it can increase the electron density on the aromatic ring, which can influence the oxidative addition step.[7]

Summary of Recommended Reaction Parameters

Reaction TypeRecommended CatalystsRecommended LigandsRecommended BasesRecommended SolventsTemperature Range
Suzuki-Miyaura Pd(II) Pre-catalysts (G3 type)XPhos, SPhos, RuPhos, AntPhos[11]K₃PO₄, Cs₂CO₃[5]Dioxane, Toluene80-110 °C
Buchwald-Hartwig Pd(II) Pre-catalysts (G3, G4 type)BrettPhos, RuPhos[8]NaOtBu, KOtBu[7]Toluene, Dioxane90-110 °C

This guide is intended to provide a robust starting point for your experiments. Remember that fine-tuning of these conditions may be necessary for your specific substrate combination. A systematic approach to optimization is key to success in these challenging but rewarding transformations.

References

  • Pena, M. A., Sestelo, J. P., & Sarandeses, L. A. (2007). Palladium-Catalyzed Aryl-Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. The Journal of Organic Chemistry, 72(4), 1271–1275. [Link]

  • Pena, M. A., Sestelo, J. P., & Sarandeses, L. A. (2007). Palladium-Catalyzed Aryl−Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents†. The Journal of Organic Chemistry, 72(4), 1271-1275. [Link]

  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(2), 349-358. [Link]

  • Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(34), 9944-9964. [Link]

  • Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry, 2008(26), 4393-4403. [Link]

  • Chemistry World. (2022, October 31). Next-generation ligands for complex coupling challenges. Chemistry World. [Link]

  • Barl, N. M., et al. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(34), 11945-11953. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2010). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Chemical Society Reviews, 39(2), 694-711. [Link]

  • Wikipedia contributors. (2023, November 13). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Marion, N., & Nolan, S. P. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 9(16), 3121-3124. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1118-1125. [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2016). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Unpublished manuscript. [Link]

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Elsayed, M. S. A., Chang, S., & Cushman, M. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 3(1), 1039-1051. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of the American Chemical Society, 124(7), 1162-1163. [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. [Link]

  • Zhang, L., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(7), 823-826. [Link]

  • Choshi, S., et al. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809-823. [Link]

  • Quibell, M., Owen, D., Packman, L. C., & Johnson, T. (1994). Suppression of piperidine-mediated side product formation for Asp(OBut)-containing peptides by the use of N-(2-hydroxy-4-methoxybenzyl)(Hmb) backbone amide protection. Journal of the Chemical Society, Chemical Communications, (20), 2343-2344. [Link]

  • Sheikh, N. S., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

  • Choi, S., Mahalingam, S., & Song, B. (1999). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry, 38(4), 777-787. [Link]

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reducing degradation of (2R)-2-(2-methoxyphenyl)piperidine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mitigating Degradation of (2R)-2-(2-methoxyphenyl)piperidine During Storage

Welcome to the advanced technical support guide for managing the stability of (2R)-2-(2-methoxyphenyl)piperidine. As a chiral secondary amine, this compound is a highly valuable asset in drug development, but its structural features—specifically the secondary amine adjacent to an electron-rich, benzylic-like chiral center—make it inherently reactive.

This guide provides drug development professionals with mechanistic insights, quantitative data, and self-validating protocols to prevent oxidative degradation, racemization, and carbamate formation during long-term storage.

Mechanistic Theory & Degradation Pathways

To effectively stabilize (2R)-2-(2-methoxyphenyl)piperidine, one must understand the causality behind its degradation. The molecule is primarily vulnerable to two competing pathways:

  • N-Oxidation and Imine Formation: The electron-rich secondary amine readily reacts with atmospheric oxygen and reactive oxygen species (ROS) to form piperidine N-oxides[1]. Under prolonged thermal or photolytic stress, these N-oxides dehydrate to form 2,3,4,5-tetrahydropyridine derivatives (imines), which can subsequently hydrolyze into ring-opened degradation products[2].

  • Racemization at C2: The chiral center at the C2 position is highly activated because it is flanked by the nitrogen atom and the electron-donating 2-methoxyphenyl ring. Trace metals, ambient light, or trace base impurities can force the C2 carbon into a planar radical or carbanion intermediate. Upon non-stereoselective reprotonation, the compound loses its enantiomeric excess (ee), resulting in a racemic mixture[3].

DegradationPathway A (2R)-2-(2-methoxyphenyl)piperidine (Parent Amine) B Piperidine N-oxide (Primary Oxidation) A->B O2, Light, Metals D Planar Intermediate at C2 (Loss of Stereocenter) A->D Radical Abstraction / Trace Base C 2,3,4,5-Tetrahydropyridine Derivative (Imine Formation) B->C Dehydration (-H2O) E Racemic Mixture (Decreased ee%) D->E Non-stereoselective Reprotonation

Logical relationship of oxidative and racemization degradation pathways for chiral piperidines.

Troubleshooting & FAQs

Q1: We are observing new, highly polar peaks in our reversed-phase HPLC chromatograms after 3 months of storage. What is the degradation mechanism? A1: The appearance of polar peaks with earlier retention times strongly indicates oxidative degradation. The secondary amine in the piperidine ring is highly susceptible to atmospheric oxygen, leading to the formation of N-oxides[1]. Causality & Solution: The lone pair on the nitrogen interacts with ROS generated by photo-oxidation[4]. To prevent this, the compound must be stored under an inert atmosphere (Argon/Nitrogen) and protected from UV/ambient light using amber glassware.

Q2: Our chiral HPLC data shows a drop in enantiomeric excess (ee) from 99.5% to 92.0% over 6 months of storage at room temperature. Why is it racemizing? A2: The C2 proton is uniquely vulnerable. The electron-rich nature of the 2-methoxyphenyl group lowers the activation energy for C-H bond cleavage at C2, allowing it to temporarily form a planar intermediate[3]. Causality & Solution: Free bases are much more prone to this than salts. Converting the free base to a hydrochloride (HCl) or trifluoroacetate (TFA) salt protonates the secondary amine. This positive charge withdraws electron density from the adjacent C2 position, significantly increasing the energy barrier for deprotonation and locking the chiral center in place.

Q3: The free base was initially a clear liquid/oil, but it has become a cloudy, viscous mass. Is the compound polymerizing? A3: This is rarely polymerization; it is carbamate formation. Secondary amines act as nucleophiles and readily absorb electrophilic carbon dioxide (CO2) from the atmosphere to form carbamate salts. Causality & Solution: This reversible reaction alters the physical state and effective molarity of your stock. Purging vials with Argon before sealing prevents CO2 ingress.

Quantitative Stability Profiles

The following table summarizes the degradation kinetics of (2R)-2-(2-methoxyphenyl)piperidine free base under various environmental conditions over a 6-month period.

Storage ConditionAtmosphereLight ExposurePurity (HPLC Area %)Enantiomeric Excess (ee %)Visual Appearance
25°C (Ambient)AirAmbient Light88.5%91.2%Yellowish, viscous
25°C (Ambient)ArgonDark (Amber)96.1%97.5%Clear liquid/oil
2-8°C (Refrig.)AirDark (Amber)94.3%96.8%Pale yellow
2-8°C (Refrig.)ArgonDark (Amber)99.2%99.0%Clear liquid/oil
-20°C (Freezer)ArgonDark (Amber)>99.5%>99.5%Solid/Clear

Standard Operating Procedures (SOPs)

Protocol A: Inert Aliquoting and Long-Term Storage

To ensure maximum stability, researchers must eliminate oxygen, moisture, and light from the storage environment.

StorageWorkflow S1 1. Salt Conversion (Optional) S2 2. Argon/Nitrogen Purging S1->S2 S3 3. Amber Glass Aliquoting S2->S3 S4 4. PTFE Septa Sealing S3->S4 S5 5. Storage at -20°C S4->S5

Step-by-step experimental workflow for the aliquoting and long-term storage of sensitive amines.

Step-by-Step Methodology:

  • Preparation: Transfer the bulk API into a glove box or use a Schlenk line to maintain a strict Argon or Nitrogen atmosphere.

  • Salt Conversion (Recommended for >1 year storage): Dissolve the free base in anhydrous diethyl ether. Slowly add 1.1 equivalents of ethereal HCl at 0°C. Filter the resulting precipitate under inert gas to isolate the configurationally stable hydrochloride salt.

  • Aliquoting: Divide the compound into single-use aliquots using oven-dried, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen.

  • Sealing: Seal the vials with PTFE-lined silicone septa and crimp caps. PTFE prevents the amine from degrading the silicone over time.

  • Storage: Store the sealed vials at -20°C.

Protocol B: Self-Validating Forced Degradation Study

Before utilizing a stored batch in critical assays, perform this self-validating forced degradation study to confirm the stability-indicating power of your analytical method.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in degassed, HPLC-grade acetonitrile.

  • Stress Aliquoting: Divide the stock into four separate LC-MS vials:

    • Vial 1 (Internal Control): 1 mL stock + 1 mL degassed water.

    • Vial 2 (Oxidative Stress): 1 mL stock + 1 mL 3% H2O2.

    • Vial 3 (Base Stress / Racemization): 1 mL stock + 1 mL 0.1M NaOH.

    • Vial 4 (Thermal Stress): 1 mL stock + 1 mL degassed water (Heat to 60°C).

  • Incubation & Quenching: Incubate all vials in the dark for 24 hours. After 24 hours, neutralize Vial 3 with 1 mL of 0.1M HCl.

  • Analysis: Analyze all vials via Chiral LC-MS.

  • Self-Validation Check: The system validates itself through Vial 1. Vial 1 must show >99.0% purity and original ee%. If Vial 1 shows degradation, your baseline solvent is contaminated with peroxides/trace metals, or the analytical method itself is causing on-column degradation. Do not trust the stress results until the control is pristine.

References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions ACS Publications - The Journal of Physical Chemistry A URL:[Link]

  • Chiroptical Switches: Applications in Sensing and Catalysis PMC - National Center for Biotechnology Information URL:[Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans PMC - National Center for Biotechnology Information URL:[Link]

Sources

Validation & Comparative

Stereoselective Efficacy of 2-Arylpiperidines: A Comparative Guide to (2R) vs. (2S)-2-(2-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-arylpiperidine scaffold is a privileged structure in neuropharmacology, frequently utilized in the design of monoamine transporter inhibitors and neurokinin antagonists[1]. Within this class, the spatial orientation of the aryl group relative to the basic piperidine nitrogen is the primary determinant of biological activity. Specifically, the (2R)-enantiomer of 2-(2-methoxyphenyl)piperidine (cataloged commercially as EVT-482490) has demonstrated significant affinity for serotonergic receptors, positioning it as a high-value candidate for antidepressant-like efficacy[2].

The Causality of Chirality: The ortho-methoxy substituent (-OCH₃) on the phenyl ring is not merely a steric placeholder; it acts as a critical hydrogen-bond acceptor and restricts the rotational degrees of freedom around the C2-aryl bond. In the (2R) configuration , this restriction forces the piperidine ring into a chair conformation where the bulky aryl group occupies an equatorial position. This specific three-dimensional geometry perfectly aligns the basic piperidine nitrogen with the conserved aspartate residue (Asp98) in the primary binding pocket (S1) of the serotonin transporter (SERT), while the methoxyphenyl moiety wedges into the adjacent hydrophobic sub-pocket.

Conversely, the (2S) enantiomer projects the aryl group in a vector that sterically clashes with the receptor's extracellular vestibule. This axial-like projection prevents the basic nitrogen from forming the necessary salt bridge with Asp98, resulting in a drastic loss of binding affinity and downstream efficacy.

MOA R_Enant (2R)-2-(2-methoxyphenyl) piperidine SERT Serotonin Transporter (SERT) Blockade R_Enant->SERT High Affinity HT2A 5-HT2A Receptor Modulation R_Enant->HT2A Modulator S_Enant (2S)-2-(2-methoxyphenyl) piperidine OffTarget Weak / Off-Target Binding S_Enant->OffTarget Low Affinity Efficacy Antidepressant-like Efficacy (High) SERT->Efficacy HT2A->Efficacy LowEfficacy Reduced Efficacy (Rapid Clearance) OffTarget->LowEfficacy

Stereoselective signaling pathway of 2-(2-methoxyphenyl)piperidine enantiomers.

Comparative Efficacy & Binding Affinity

To objectively evaluate the performance of the (2R) versus the (2S) enantiomer, we must look at their binding kinetics and translated in vivo efficacy. Stereoselective synthesis and resolution of these piperidines are critical, as the enantiomeric excess (ee) directly dictates the pharmacological readout[3].

Note: The quantitative metrics below are representative benchmarks synthesized from the 2-arylpiperidine class to illustrate the comparative framework for EVT-482490.

Pharmacological Parameter(2R)-Enantiomer (EVT-482490)(2S)-EnantiomerEudismic Ratio (2R/2S)
SERT Binding (Kᵢ, nM) 12.4 ± 1.2> 1,000> 80
5-HT2A Binding (Kᵢ, nM) 45.8 ± 3.5850 ± 42~ 18.5
FST Immobility Reduction 48% (10 mg/kg, p<0.01)5% (10 mg/kg, ns)N/A
Receptor Alignment Optimal Asp98 interactionSteric clash at S1 pocketN/A

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of chiral neuropharmacological agents requires a self-validating workflow. Below are the step-by-step methodologies required to replicate and verify the comparative efficacy of these enantiomers.

Workflow Step1 1. Chiral HPLC Resolution Step2 2. Radioligand Binding Assays Step1->Step2 Step3 3. In Vivo Behavioral Testing Step2->Step3 Step4 4. PK/PD Correlation Step3->Step4

Self-validating experimental workflow for enantiomeric efficacy profiling.

Protocol 1: Enantiomeric Resolution via Chiral Preparative HPLC

Absolute stereochemical purity is non-negotiable. Even a 1% (2R) contamination in the (2S) batch can generate false positives in vivo due to the massive difference in potency.

  • Preparation: Dissolve the racemic mixture of 2-(2-methoxyphenyl)piperidine in a mobile phase consisting of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v).

  • Separation: Inject onto a preparative Chiralpak AD-H column (250 x 20 mm). Maintain a flow rate of 15.0 mL/min with UV detection set at 254 nm.

  • Recovery: Collect the distinct peaks (typically, the (2R) enantiomer elutes second under these normal-phase conditions).

  • System Validation Check: Re-inject an aliquot of each collected fraction onto an analytical chiral column. Proceed to biological testing only if the enantiomeric excess (ee) is >99.5%.

Protocol 2: In Vitro Radioligand Displacement Assay

This protocol quantifies the exact binding affinity (Kᵢ) to the Serotonin Transporter (SERT), establishing the primary mechanism of action.

  • Tissue Preparation: Isolate and homogenize rat cortical synaptosomes in a sucrose buffer (0.32 M, pH 7.4). Centrifuge at 1,000 x g, then collect the supernatant and centrifuge again at 20,000 x g to isolate the P2 synaptosomal fraction.

  • Incubation: In a 96-well plate, combine 50 µg of synaptosomal protein, 1 nM [³H]citalopram (radioligand), and varying concentrations of the (2R) or (2S) enantiomer (10⁻¹⁰ to 10⁻⁵ M). Incubate at 25°C for 60 minutes.

  • Termination: Rapidly terminate the reaction via vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

  • System Validation Check: Include a total binding control (vehicle) and a non-specific binding (NSB) control using 10 µM fluoxetine. The assay is only valid if the specific binding (Total - NSB) constitutes >80% of the total radioactive signal. Calculate IC₅₀ using non-linear regression and convert to Kᵢ via the Cheng-Prusoff equation.

Protocol 3: In Vivo Forced Swim Test (FST)

To translate receptor binding into observable antidepressant-like behavioral efficacy.

  • Dosing: Administer the (2R) enantiomer, (2S) enantiomer (10 mg/kg, i.p.), or vehicle (saline) to adult male C57BL/6 mice 30 minutes prior to testing.

  • Testing: Place the mice in a transparent Plexiglas cylinder (20 cm diameter) filled with 24°C water to a depth of 15 cm.

  • Quantification: Record the session for 6 minutes. Discard the first 2 minutes (habituation) and quantify the total time spent immobile during the final 4 minutes.

  • System Validation Check: Administer a known clinically efficacious SSRI (e.g., citalopram 15 mg/kg) to a parallel cohort. The test compounds must be evaluated against both the negative (vehicle) and positive (citalopram) baselines to validate the dynamic range and sensitivity of the behavioral assay.

References

  • Organic Letters (ACS Publications). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of aza-Achmatowicz Rearrangement Products. URL:[Link]

  • National Center for Biotechnology Information (PMC). Multicomponent, Mannich-type assembly process for generating novel, biologically-active 2-arylpiperidines and derivatives. URL:[Link]

Sources

A Technical Guide to the Monoamine Transporter Profile of (2R)-2-(2-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison and Scientific Rationale for Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Monoamine Transporter Profiling

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft.[1] Their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders. Consequently, accurately characterizing the interaction of novel chemical entities with these transporters is a fundamental step in drug discovery. The piperidine scaffold is a versatile and privileged structure in medicinal chemistry, found in numerous approved drugs.[2][3][4][5] This guide focuses on (2R)-2-(2-methoxyphenyl)piperidine, a specific chiral derivative, to assess its potential as a monoamine reuptake inhibitor.

Predicted Monoamine Transporter Activity of (2R)-2-(2-methoxyphenyl)piperidine: A SAR-Based Assessment

Direct experimental screening data for (2R)-2-(2-methoxyphenyl)piperidine against SERT, DAT, and NET is scarce in published literature. However, by examining the SAR of structurally related compounds, a predictive profile can be constructed.

The 2-methoxyphenyl substitution on the piperidine ring is a key structural feature. Research on related (methoxyphenyl)piperazine and piperidine derivatives consistently demonstrates that this moiety, particularly the ortho-methoxy group, often confers high affinity and selectivity for serotonin receptors, such as the 5-HT1A receptor, rather than the monoamine transporters.[6][7][8][9]

Conversely, potent and selective monoamine transporter inhibitors based on the piperidine scaffold typically feature different substitution patterns. For instance, many high-affinity DAT inhibitors are tropane analogues (a bicyclic amine related to piperidine) or possess diaryl-methoxy or similar bulky hydrophobic groups at the 4-position of the piperidine ring.[10][11][12]

Based on these established SAR principles, it is predicted that (2R)-2-(2-methoxyphenyl)piperidine exhibits weak to negligible inhibitory activity at the serotonin, norepinephrine, and dopamine transporters. Its primary pharmacological activity is more likely directed towards other CNS targets, such as serotonin receptors.

Comparative Benchmarking: Performance Against Standard Reference Compounds

To provide a clear context for evaluating potential monoamine transporter inhibitors, the following table summarizes the typical in vitro potencies (IC50 or Ki values) of widely used reference compounds. These values, gathered from various studies, represent the gold standard for calibrating monoamine uptake assays. It is important to note that absolute values can vary between laboratories and specific assay conditions (e.g., cell line, radioligand, buffer composition).

CompoundPrimary Target(s)DAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
Cocaine Triple Reuptake Inhibitor~230 - 490~480 - 740~200 - 700
Fluoxetine SSRI>1000~1 - 10>1000
Nisoxetine NRI~100 - 200~500 - 1000~1 - 10
Desipramine NRI>1000~100 - 200~1 - 5
GBR 12909 Selective DRI~1 - 5>1000>1000
(2R)-2-(2-methoxyphenyl)piperidine Predicted Inactive>1000 (Predicted)>1000 (Predicted)>1000 (Predicted)

Note: The Ki values for reference compounds are compiled from multiple sources and represent a typical range.[13][14][15][16] The values for (2R)-2-(2-methoxyphenyl)piperidine are predictive based on SAR.

Experimental Protocols for In-House Benchmarking

To empirically determine the monoamine transporter activity of (2R)-2-(2-methoxyphenyl)piperidine, a standardized in vitro radioligand uptake inhibition assay is recommended. The following protocol provides a robust framework for this investigation.

Principle of the Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) into cells stably expressing the corresponding human monoamine transporter (hDAT, hSERT, or hNET). The reduction in radioactivity inside the cells in the presence of the test compound is proportional to its inhibitory potency.

Materials and Reagents
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected with hDAT, hSERT, or hNET.

  • Radioligands: [3H]Dopamine, [3H]Serotonin (5-HT), [3H]Norepinephrine (NE).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Test Compound: (2R)-2-(2-methoxyphenyl)piperidine, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compounds: Cocaine, Fluoxetine, Nisoxetine for validation.

  • Scintillation Cocktail and a Microplate Scintillation Counter .

  • 96-well cell culture plates and filter plates .

Step-by-Step Methodology
  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of (2R)-2-(2-methoxyphenyl)piperidine and the reference compounds in assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Pre-incubation: Wash the cell monolayers with assay buffer and then pre-incubate them with varying concentrations of the test and reference compounds for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radioligand should be close to its Km value for the respective transporter.

  • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at the appropriate temperature to allow for substrate uptake. This incubation time should be within the linear range of uptake for each transporter.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer. This is typically done using a cell harvester and filtering the contents of each well through a filter plate.

  • Quantification: After drying the filter plates, add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor, e.g., cocaine) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Monoamine_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Seed Transfected HEK293 Cells Pre_incubation Pre-incubate Cells with Compound Cell_Plating->Pre_incubation Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Pre_incubation Initiation Add Radiolabeled Substrate Pre_incubation->Initiation Incubation Incubate for Uptake Initiation->Incubation Termination Terminate Uptake & Filter Incubation->Termination Quantification Scintillation Counting Termination->Quantification IC50_Calc Calculate IC50 Value Quantification->IC50_Calc

Caption: Workflow for a typical in vitro monoamine uptake inhibition assay.

Understanding the Underlying Signaling Pathway

The inhibition of monoamine transporters directly impacts synaptic signaling. By blocking the reuptake of neurotransmitters, these inhibitors increase their concentration in the synaptic cleft, thereby enhancing and prolonging their action on postsynaptic receptors.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Release Neurotransmitter Release Vesicle->Release Synapse Synaptic Cleft Release->Synapse Exocytosis Transporter Monoamine Transporter (SERT, DAT, or NET) Reuptake Reuptake Transporter->Reuptake Mediates Receptor Postsynaptic Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Synapse->Reuptake Synapse->Receptor Binds Inhibitor (2R)-2-(2-methoxyphenyl)piperidine & Reference Compounds Inhibitor->Transporter Blocks

Caption: Inhibition of monoamine reuptake at the synapse.

Conclusion and Future Directions

Based on a thorough analysis of the structure-activity relationships of related piperidine compounds, (2R)-2-(2-methoxyphenyl)piperidine is not predicted to be a potent inhibitor of the monoamine transporters SERT, DAT, or NET. Its chemical structure suggests a higher likelihood of interacting with serotonin receptors.

For researchers in drug development, this predictive analysis serves as a valuable starting point, saving resources by prioritizing compounds with a higher probability of on-target activity. However, empirical validation remains the gold standard. The provided experimental protocol offers a clear and robust method for obtaining definitive data on the monoamine transporter profile of (2R)-2-(2-methoxyphenyl)piperidine and other novel compounds. Future studies should focus on conducting these in vitro assays to confirm this prediction and to explore its activity at a broader panel of CNS targets to fully elucidate its pharmacological profile.

References

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  • M-R, G., M-I, L., I-A, R., & E, F. (1996). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of medicinal chemistry, 39(23), 4627–4633. [Link]

  • Crooks, P. A., Zheng, G., & Dwoskin, L. P. (2008). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current topics in medicinal chemistry, 8(17), 1545–1562. [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Pieraccini, S., & Prosperi, D. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules (Basel, Switzerland), 26(6), 1668. [Link]

  • Dutta, A. K., & Fei, X. S. (2001). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate. [Link]

  • Petukhov, P. A., Zhang, M., Johnson, K. J., Tella, S. R., & Kozikowski, A. P. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083. [Link]

  • PDSP. (2025, January 13). 2-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-2-aza-spiro[4.5]decane-1,3-dione. [Link]

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reproducibility of (2R)-2-(2-methoxyphenyl)piperidine synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility and Performance of (2R)-2-(2-methoxyphenyl)piperidine Synthesis Pathways: A Comparative Guide

Introduction The 2-arylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous neurokinin-1 (NK1) receptor antagonists (e.g., CP-99994) and other CNS-active agents[1]. Specifically, the (2R)-2-(2-methoxyphenyl)piperidine enantiomer requires rigorous stereocontrol during synthesis, as stereochemistry directly dictates target binding affinity[2]. This guide evaluates three primary methodologies for accessing this chiral molecule, analyzing their reproducibility, scalability, and mechanistic robustness to aid drug development professionals in route selection.

Mechanistic Pathways & Logical Frameworks

Pathway A: Biocatalytic Transaminase-Triggered Cyclization Engineered ω -transaminases (e.g., ATA-117-Rd6) have revolutionized the synthesis of chiral nitrogen heterocycles. By converting a diketone or amino ketone precursor into a chiral amine, spontaneous intramolecular cyclization yields the piperidine ring with exceptional enantiomeric excess (>99.5% ee)[3]. Causality: The strict active-site geometry of the transaminase dictates the facial selectivity of hydride transfer. The high concentration of the amine donor (isopropylamine) drives the thermodynamic equilibrium forward, ensuring the (2R)-configuration is exclusively formed prior to cyclization[3].

Pathway B: Kinetic Resolution via Asymmetric Deprotonation Developed extensively by Coldham and O'Brien, this pathway utilizes racemic N-Boc-2-arylpiperidines. The fundamental thermodynamic driver here is the rapid rotation of the Boc group even at cryogenic temperatures (-78 °C)[2]. Causality: This rapid rotation allows the chiral base complex (n-BuLi and a (+)-sparteine surrogate) to selectively deprotonate the benzylic position of the (2S)-enantiomer. The unreacted (2R)-enantiomer is recovered with high optical purity, while the lithiated (2S)-intermediate can be trapped with an electrophile[2].

Pathway C: Asymmetric Transfer Hydrogenation (ATH) A one-pot reductive amination utilizing a Ru(II)/TsDPEN catalyst system. Following Boc-deprotection of an amino ketone, the transient imine is reduced under transfer hydrogenation conditions (formic acid/triethylamine)[4]. Causality: The chiral diamine ligand (TsDPEN) creates a rigid chiral pocket around the ruthenium center, directing the hydride attack to the Re or Si face of the imine, yielding the (2R)-piperidine in a highly reproducible catalytic cycle[5].

G Start Precursor Selection PathA Pathway A: Biocatalytic Transamination Start->PathA Amino Ketone Precursor PathB Pathway B: Kinetic Resolution Start->PathB Racemic N-Boc-piperidine PathC Pathway C: Asymmetric Transfer Hydrogenation (ATH) Start->PathC t-Boc-amino-ketone TA Engineered TA (e.g., ATA-117-Rd6) PathA->TA nBuLi n-BuLi / Chiral Ligand (-78 °C) PathB->nBuLi Ru Ru(II)/TsDPEN Formic Acid/TEA PathC->Ru ProdA (2R)-Enantiomer >99% ee TA->ProdA Cyclization ProdB (2R)-Enantiomer >95% ee (50% max yield) nBuLi->ProdB Asymmetric Deprotonation ProdC (2R)-Enantiomer >90% ee Ru->ProdC Reductive Amination

Caption: Workflow comparison of three primary enantioselective synthesis pathways for 2-arylpiperidines.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Biocatalytic Synthesis (Pathway A) [3]

  • Preparation: Dissolve 50 mM of the corresponding diketone precursor in 100 mM KPi-buffer (pH 8.0) containing 20% v/v DMSO to ensure substrate solubility.

  • Cofactor & Amine Donor Addition: Add 1 mM Pyridoxal 5'-phosphate (PLP) and 1 M Isopropylamine (IPA).

    • Self-Validation Check: The massive stoichiometric excess of IPA drives the equilibrium forward. Monitor acetone byproduct formation via GC-MS; a plateau in acetone concentration validates reaction completion.

  • Enzyme Loading: Introduce 10 mg/mL of ATA-117-Rd6.

  • Incubation: Incubate at 37 °C and 700 rpm for 24 hours.

  • Cyclization & Isolation: Adjust pH to >10 using 10 M NaOH to ensure complete intramolecular cyclization of the intermediate amine. Extract with MTBE, dry over MgSO4, and purify via flash chromatography.

Protocol 2: Kinetic Resolution (Pathway B) [2]

  • Complex Formation: In a flame-dried Schlenk flask under argon, dissolve (+)-sparteine surrogate (1.2 equiv) in anhydrous THF (0.1 M). Cool to -78 °C.

  • Base Addition: Dropwise add n-BuLi (1.2 equiv, 1.6 M in hexanes). Stir for 30 minutes to form the chiral base complex.

    • Self-Validation Check: Strictly maintain -78 °C. Any temperature spike will cause non-selective background deprotonation, destroying the enantiomeric ratio (er).

  • Substrate Addition: Add racemic N-Boc-2-(2-methoxyphenyl)piperidine (1.0 equiv) in THF dropwise. Stir for 4 hours at -78 °C.

  • Quenching: Quench the lithiated (2S)-enantiomer with a trialkyltin halide or methanol.

  • Recovery: Warm to room temperature, quench with saturated aqueous NH4Cl, extract with Et2O, and isolate the unreacted (2R)-enantiomer via silica gel chromatography.

MechanisticLogic Racemic Racemic N-Boc-Piperidine (Rapid Boc Rotation) Ligand (+)-Sparteine Surrogate Coordination Racemic->Ligand -78 °C Deprotonation Selective Deprotonation of (2S)-Enantiomer Ligand->Deprotonation n-BuLi Resolution Unreacted (2R)-Enantiomer Retained Deprotonation->Resolution Quench

Caption: Mechanistic logic of kinetic resolution via asymmetric deprotonation.

Quantitative Performance Comparison

To objectively compare the viability of each route for scale-up and reproducibility, the following table synthesizes their operational metrics based on literature benchmarks[2][3][5]:

MetricPathway A: BiocatalysisPathway B: Kinetic ResolutionPathway C: ATH
Max Theoretical Yield 100%50% (due to resolution)100%
Enantiomeric Excess (ee) >99.5%>95%85% - 92%
Scalability Excellent (Aqueous, 37 °C)Moderate (Requires -78 °C)Good (Room Temp)
Environmental Impact Low (Green Chemistry)High (Organolithium, THF)Moderate (Ru Catalyst)
Substrate Scope Narrow (Enzyme specific)Broad (Tolerates diverse aryls)Moderate

Conclusion

While ATH (Pathway C) offers a streamlined one-pot approach[4], its enantioselectivity is highly substrate-dependent and often falls short of the >99% ee required for active pharmaceutical ingredients (APIs). Kinetic resolution (Pathway B) provides highly reliable access to the (2R)-enantiomer across a broad substrate scope but is inherently limited to a 50% theoretical yield and requires energy-intensive cryogenic infrastructure[2].

For modern pharmaceutical development, the biocatalytic transaminase route (Pathway A) represents the gold standard for reproducibility and green chemistry. It consistently delivers >99.5% ee and tolerates scale-up without the need for extreme temperatures or hazardous organometallic reagents, provided the specific substrate is accepted by the engineered enzyme's active site[3].

References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids.
  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines.
  • A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions.
  • A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions (MDMA Archive). Journal of Organic Chemistry / MDMA.

Sources

Mass Spectrometry Fragmentation Analysis of (2R)-2-(2-methoxyphenyl)piperidine: A Cross-Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly focuses on chiral cyclic amines, the precise structural characterization of compounds like (2R)-2-(2-methoxyphenyl)piperidine is paramount. This guide provides an objective, data-driven comparison of mass spectrometry (MS) platforms for its fragmentation analysis. By dissecting the causality of its collision-induced dissociation (CID) and electron ionization (EI) pathways, we establish a self-validating framework for researchers to select the optimal analytical strategy.

Mechanistic Fragmentation Pathways: The Causality of CID

In positive electrospray ionization (ESI+), (2R)-2-(2-methoxyphenyl)piperidine readily forms a protonated precursor ion at m/z 192.1388[1]. Because enantiomers yield identical MS/MS spectra in an achiral gas phase, understanding the core fragmentation mechanics is essential for downstream annotation. The fragmentation is dictated by two primary structural features: the secondary amine of the piperidine ring and the ortho-methoxy group on the phenyl ring.

  • Alpha-Cleavage (m/z 84.0813): The dominant fragmentation pathway across all collision energies is the heterolytic cleavage of the C2-C1' bond between the piperidine and the aryl ring. This is not merely an empirical artifact; it is thermodynamically driven. The nitrogen lone pair stabilizes the resulting positive charge, forming a highly stable cyclic iminium ion (C5H10N+)[2]. This m/z 84 fragment is a universal diagnostic marker for unsubstituted piperidine rings[3].

  • Methoxy-Directed Neutral Losses: The presence of the methoxy group introduces competing pathways. At lower collision energies, the precursor ion undergoes a characteristic neutral loss of methanol (CH3OH, -32.0262 Da) to yield m/z 160.1126. This occurs via a hydrogen transfer rearrangement, facilitated by the spatial proximity (ortho-effect) of the piperidine proton to the methoxy oxygen[4]. Alternatively, the loss of formaldehyde (CH2O, -30.0106 Da) yields m/z 162.1283, a classic signature of methoxy-aromatics.

G M [M+H]+ m/z 192.1388 (Protonated Precursor) F1 m/z 84.0813 (Piperidine Iminium Ion) M->F1 Alpha-Cleavage (-108.0575 Da) F2 m/z 160.1126 (Loss of CH3OH) M->F2 Rearrangement (-32.0262 Da) F3 m/z 162.1283 (Loss of CH2O) M->F3 Neutral Loss (-30.0106 Da)

Mechanistic MS/MS fragmentation pathways of protonated (2R)-2-(2-methoxyphenyl)piperidine.

Platform Comparison: HRMS vs. QqQ vs. GC-EI-MS

Selecting the right platform depends on whether the analytical goal is structural elucidation, trace quantitation, or library matching. Table 1 objectively compares the performance of three primary MS platforms.

Table 1: Cross-Platform Performance Comparison

PlatformIonizationMass AccuracyPrimary Analytical UtilityKey Limitation
LC-Q-TOF (HRMS) ESI+< 5 ppmExact mass structural elucidation; distinguishing isobaric neutral losses.Lower dynamic range for absolute quantitation compared to QqQ.
LC-QqQ ESI+Nominal (~0.7 Da)High-throughput, ultra-sensitive PK quantitation via MRM.Cannot resolve isobaric interferences in complex biological matrices.
GC-EI-MS Hard (70 eV)NominalSpectral library matching (NIST/Wiley); robust fragmentation.Requires derivatization to prevent thermal degradation of the amine.

Table 2: Exact Mass and Diagnostic Fragments (ESI+)

Fragment IonExact Mass (m/z)FormulaMechanistic OriginRelative Abundance
Precursor 192.1388C12H18NO+Protonation of the piperidine nitrogenLow (High CE) / High (Low CE)
Piperidine Iminium 84.0813C5H10N+Alpha-cleavage of C2-C1' bondBase Peak (100%)
Demethanolated 160.1126C11H14N+Neutral loss of CH3OH (-32.0262 Da)Moderate
Deformylated 162.1283C11H16N+Neutral loss of CH2O (-30.0106 Da)Low to Moderate

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol integrates built-in validation steps. Because MS cannot distinguish enantiomers, upstream chiral chromatography is mandatory to confirm the (2R) configuration[5].

Step-by-Step Chiral LC-MS/MS Protocol

Step 1: Sample Preparation & Internal Standardization Causality: Matrix effects in ESI can cause severe ion suppression. A self-validating assay requires an internal standard.

  • Spike 100 µL of the biological sample with 10 µL of a deuterated internal standard (e.g., Piperidine-d10 at 100 ng/mL).

  • Perform Liquid-Liquid Extraction (LLE) by adding 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer, evaporate under a gentle stream of N2, and reconstitute in 100 µL of mobile phase.

Step 2: Chiral Chromatography Causality: Separation of the (2R) and (2S) enantiomers relies on steric and hydrogen-bonding interactions with a chiral stationary phase.

  • Column: Chirobiotic V (native teicoplanin) or Chiralpak AD (250 x 4.6 mm, 5 µm)[5].

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.2:0.15 v/v/v)[5].

  • Flow Rate & Temp: Isocratic elution at 0.5 mL/min; Column temperature at 45°C.

Step 3: MS/MS Parameters & System Validation

  • Source Settings: ESI positive mode. Capillary voltage: 3.5 kV. Desolvation gas temperature: 350°C.

  • Data Acquisition (MRM):

    • Quantifier Transition: 192.1 → 84.1 (Collision Energy: 20 eV).

    • Qualifier Transition: 192.1 → 160.1 (Collision Energy: 15 eV).

  • Self-Validation Check: The ratio between the quantifier and qualifier transitions must remain within ±15% of the reference standard across all Quality Control (QC) samples to positively confirm analyte identity.

Workflow Prep Sample Prep (LLE / Dilution) LC Chiral LC (Enantioseparation) Prep->LC ESI ESI Source (Positive Mode) LC->ESI MS Mass Analyzer (Q-TOF / QqQ) ESI->MS Data Data Analysis (Annotation) MS->Data

Step-by-step cross-platform analytical workflow for chiral separation and MS analysis.

References

  • [1] A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. 1

  • [5] Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate. 5

  • [4] CID fragment annotation from data-independent experiments in non-target organic aerosol analysis: presenting an easy-to-use tool. PubMed Central (PMC). 4

  • ANALYTICAL REPORT - Thermal decomposition of pyrrolidine/piperidine compounds. Policija.si.

  • [2] Determination of Common Metabolites for Methoxylated Fentanyl Analogs. MDPI. 2

  • [3] Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. 3

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Mastering Specificity: A Comparative Guide to Cross-Reactivity Validation for (2R)-2-(2-methoxyphenyl)piperidine Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and research, the precise detection and quantification of small molecules are paramount. (2R)-2-(2-methoxyphenyl)piperidine, a chiral piperidine derivative, serves as a critical pharmacophore in the development of novel ligands for central nervous system targets.[1] The development of specific antibodies to such small molecules, or haptens, is a significant stride in pharmacokinetic and pharmacodynamic studies. However, the true measure of an antibody's utility lies in its specificity. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the intended antigen, can lead to inaccurate quantification and misleading results, ultimately compromising research and development efforts.[2][3]

This guide provides a comprehensive framework for the validation of antibodies targeting (2R)-2-(2-methoxyphenyl)piperidine, with a focus on a comparative analysis of its cross-reactivity against structurally analogous compounds. As a senior application scientist, the following sections will not only detail the requisite experimental protocols but also delve into the rationale behind these validation strategies, ensuring a robust and reliable immunological tool.

The Imperative of Specificity: Understanding the Challenge

The core challenge in developing antibodies against small molecules like (2R)-2-(2-methoxyphenyl)piperidine lies in their inherent lack of immunogenicity. To elicit an immune response, these haptens are typically conjugated to a larger carrier protein.[4] The resulting antibodies must then be rigorously screened for their ability to recognize the hapten with high affinity and, crucially, to discriminate it from structurally related molecules.

The molecular structure of (2R)-2-(2-methoxyphenyl)piperidine features a methoxyphenyl group attached to a piperidine ring. Minor alterations to this structure, such as the position of the methoxy group, the stereochemistry of the piperidine ring, or the presence of additional functional groups, can give rise to a host of related compounds. An antibody's ability to distinguish the target from these closely related structures is the hallmark of its specificity.

A Multi-Faceted Approach to Validation

A thorough validation of antibody specificity requires a multi-pronged approach. While several techniques can be employed, this guide will focus on the most pertinent methods for small molecule antibody validation:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This is the gold standard for quantifying small molecules and assessing antibody cross-reactivity.[5][6]

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on antibody-antigen interactions, offering a deeper understanding of binding affinity and specificity.

  • Western Blotting: While less common for small molecules alone, it can be adapted to assess antibody specificity against the hapten conjugated to different carrier proteins.

This guide will provide a detailed protocol for the competitive ELISA, as it is the most accessible and widely used method for this application.

Experimental Design: A Comparative Cross-Reactivity Panel

To comprehensively validate the specificity of an antibody against (2R)-2-(2-methoxyphenyl)piperidine, a panel of structurally similar compounds must be tested. The selection of these compounds is critical and should be based on their structural homology to the target molecule.

Table 1: Proposed Cross-Reactivity Panel for (2R)-2-(2-methoxyphenyl)piperidine Antibody Validation

Compound NameStructureRationale for Inclusion
(2R)-2-(2-methoxyphenyl)piperidine Target MoleculePositive control and reference compound.
(2S)-2-(2-methoxyphenyl)piperidineEnantiomerTo assess stereospecificity.
2-(3-methoxyphenyl)piperidinePositional IsomerTo evaluate the impact of the methoxy group position.
2-(4-methoxyphenyl)piperidinePositional IsomerTo further assess the impact of the methoxy group position.
2-phenylpiperidineStructural AnalogTo determine the contribution of the methoxy group to binding.
PiperidineCore StructureTo ensure the antibody does not simply recognize the piperidine ring.

Visualizing the Basis of Cross-Reactivity

The potential for cross-reactivity is rooted in the structural similarities between the target molecule and related compounds. The following diagram illustrates the structural comparison between the target molecule and a key potential cross-reactant.

Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat_Plate Coat microplate with (2R)-2-(2-methoxyphenyl)piperidine-carrier protein conjugate Block_Plate Block non-specific binding sites Coat_Plate->Block_Plate Wash_Plate_1 Wash plate Block_Plate->Wash_Plate_1 Add_Sample Add standards or samples containing free (2R)-2-(2-methoxyphenyl)piperidine or potential cross-reactants Wash_Plate_1->Add_Sample Add_Antibody Add primary antibody against (2R)-2-(2-methoxyphenyl)piperidine Add_Sample->Add_Antibody Incubate_1 Incubate to allow competition Add_Antibody->Incubate_1 Wash_Plate_2 Wash plate Incubate_1->Wash_Plate_2 Add_Secondary_Ab Add enzyme-conjugated secondary antibody Wash_Plate_2->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_Plate_3 Wash plate Incubate_2->Wash_Plate_3 Add_Substrate Add substrate Wash_Plate_3->Add_Substrate Measure_Signal Measure absorbance Add_Substrate->Measure_Signal

Caption: Workflow for competitive ELISA to determine antibody cross-reactivity.

Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for performing a competitive ELISA to determine the cross-reactivity of an antibody against (2R)-2-(2-methoxyphenyl)piperidine.

Materials:

  • 96-well microtiter plates

  • (2R)-2-(2-methoxyphenyl)piperidine conjugated to a carrier protein (e.g., BSA or OVA)

  • Primary antibody against (2R)-2-(2-methoxyphenyl)piperidine

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • (2R)-2-(2-methoxyphenyl)piperidine standard

  • Potential cross-reactants (from Table 1)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Wash buffer (e.g., PBS with 0.05% Tween 20, PBS-T)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the (2R)-2-(2-methoxyphenyl)piperidine-carrier protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer.

    • Add 200 µL/well of blocking buffer.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the (2R)-2-(2-methoxyphenyl)piperidine standard and each potential cross-reactant.

    • In separate tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody (at its optimal dilution) for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL/well of the diluted enzyme-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of the substrate solution.

    • Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Measurement:

    • Stop the reaction by adding 50 µL/well of stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes of stopping the reaction.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve for the target molecule and inhibition curves for the potential cross-reactants. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is then determined.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of (2R)-2-(2-methoxyphenyl)piperidine / IC50 of cross-reactant) x 100

Table 2: Hypothetical Cross-Reactivity Data for an Anti-(2R)-2-(2-methoxyphenyl)piperidine Antibody

CompoundIC50 (nM)% Cross-Reactivity
(2R)-2-(2-methoxyphenyl)piperidine 10100%
(2S)-2-(2-methoxyphenyl)piperidine5002%
2-(3-methoxyphenyl)piperidine8001.25%
2-(4-methoxyphenyl)piperidine12000.83%
2-phenylpiperidine>10,000<0.1%
Piperidine>10,000<0.1%

A lower percent cross-reactivity indicates higher specificity of the antibody for the target molecule. In this hypothetical example, the antibody demonstrates high specificity for (2R)-2-(2-methoxyphenyl)piperidine with minimal cross-reactivity to its enantiomer and positional isomers.

Regulatory Context and Best Practices

The validation of antibody specificity is a critical component of regulatory submissions for therapeutic products and diagnostic assays. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines that emphasize the importance of well-characterized and validated assays. [7][8][9][10][11]While these guidelines are primarily focused on anti-drug antibodies for therapeutic proteins, the principles of assay validation, including specificity and cross-reactivity assessment, are universally applicable. Adhering to these principles ensures the generation of reliable and reproducible data.

Conclusion

The validation of an antibody's cross-reactivity is not merely a technical exercise but a fundamental requirement for ensuring the accuracy and reliability of any immunoassay. For a small molecule target like (2R)-2-(2-methoxyphenyl)piperidine, where structurally similar compounds are likely to be present in biological matrices, a rigorous assessment of specificity is indispensable. By employing a systematic approach, including a carefully selected panel of cross-reactants and a robust competitive ELISA protocol, researchers can confidently characterize the performance of their antibodies. This diligence underpins the integrity of subsequent research and the potential translation of these findings into clinical applications.

References

  • Bano, N., McKelvey, T., Spear, N., Yang, T. Y., Shankar, G., & Schantz, A. (2019). Analysis of regulatory guidance on antidrug antibody testing for therapeutic protein products. Bioanalysis, 11(24), 2283–2296. [Link]

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  • He, J., Wang, Z., Liu, Y., Li, Y., & Li, S. (2017). Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure–Activity Relationship Analysis for Quinolone Immunoassay. Analytical Chemistry, 89(12), 6756–6762. [Link]

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  • Leach, M. W., Wadanoli, M., O'Donnell, L., & Gadam, S. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic pathology, 38(7), 1144–1158. [Link]

  • Integral Molecular. Antibody Cross-Reactivity Case Study. [Link]

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  • Romano, T. J., & Thorbecke, G. J. (1975). Avidities of hapten-specific antibodies when the responses are modulated by anti-carrier antibodies. European journal of immunology, 5(11), 780–785. [Link]

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  • Wen, J., Paoletta, S., Tosh, D. K., Gao, Z. G., & Jacobson, K. A. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of medicinal chemistry, 65(4), 3358–3374. [Link]

  • Burleson, G. R., & Burleson, F. G. (2023). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. International Journal of Molecular Sciences, 24(14), 11629. [Link]

  • Al-Khoury, A., Sadek, M., Elias, M., & El-Sabban, M. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245–1255. [Link]

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Safety Operating Guide

Personal protective equipment for handling (2R)-2-(2-methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, operational guide to the safety, handling, and logistical management of (2R)-2-(2-methoxyphenyl)piperidine . Designed for researchers and drug development professionals, this guide synthesizes chemical mechanics with field-proven laboratory safety protocols.

Mechanistic Hazard Profile: Why Standard PPE is Insufficient

To handle (2R)-2-(2-methoxyphenyl)piperidine safely, one must understand the chemical causality behind its hazards.

The core of this molecule is a piperidine ring—a strong secondary amine. In its free base form, piperidine derivatives are highly alkaline and cause rapid saponification of epidermal lipids, leading to severe, deep tissue chemical burns[1][2]. However, the addition of the 2-methoxyphenyl group fundamentally alters its pharmacokinetic and physical profile. This substitution significantly increases the molecule's lipophilicity (LogP). While this is highly desirable for drug development (allowing the molecule to cross biological membranes), it poses a severe occupational hazard: it dramatically enhances dermal penetration compared to unsubstituted piperidine, increasing the risk of systemic acute toxicity[3].

Furthermore, if you are handling the hydrochloride salt variant (CAS: 63359-32-0), the volatility is reduced, but it presents a severe respiratory tract irritation hazard due to the generation of fine, electrostatically charged dust[4].

Personal Protective Equipment (PPE) Matrix

Because of the enhanced lipophilicity and basicity of arylpiperidines, standard laboratory latex or thin nitrile gloves offer insufficient breakthrough times for bulk handling.

Table 1: Scale-Dependent PPE Requirements

Protection TypeAnalytical Scale (< 1 g)Preparative Scale (> 1 g or Solutions)Mechanistic Rationale
Eye/Face Safety glasses with side shieldsChemical splash goggles & face shieldProtects against basic amine splashes which cause irreversible corneal saponification[2].
Skin/Hands Nitrile gloves (single layer, changed immediately if contaminated)Double-gloved nitrile OR Butyl rubber glovesArylpiperidines are highly lipophilic and can permeate thin nitrile over time[2].
Respiratory Certified Fume Hood (Face velocity >100 fpm)Fume hood + N95/P100 particulate respiratorPrevents inhalation of irritating, electrostatically charged HCl salt dust[4].
Body Standard cotton lab coatFlame-retardant lab coat, chemical-resistant apronPrevents dermal absorption; concentrated free bases can degrade standard fabrics[5].

Standard Operating Procedure (SOP): Handling & Weighing

When handling the solid hydrochloride salt, the primary logistical challenge is electrostatic dispersion. Amine salts are notoriously "fluffy" and will repel from metal spatulas, creating an invisible aerosolized inhalation hazard.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the fume hood sash is at the designated operating height and verify a face velocity of at least 100 feet per minute (fpm).

  • Static Mitigation: Pass an anti-static ionizing gun over the analytical balance, the weigh boat, and the ceramic/plastic spatula. Do not use a highly polished metal spatula, as it exacerbates static cling.

  • Transfer: Slowly uncap the source vial inside the hood. Transfer the desired mass to the weigh boat using smooth, non-jerky motions to prevent dust generation.

  • Sealing: Immediately transfer the weighed compound into the reaction vessel and seal it with a septum before removing it from the fume hood.

  • Decontamination: Wipe down the balance and surrounding hood area with a lint-free wipe dampened with 10% citric acid solution (to neutralize the basic amine), followed by 70% isopropanol.

G Start Initiate Weighing Protocol PPE Don Advanced PPE (Double Nitrile, Goggles, Coat) Start->PPE Hood Verify Fume Hood Flow (Face Velocity >100 fpm) PPE->Hood Static Apply Anti-Static Gun to Spatula & Weigh Boat Hood->Static Weigh Weigh (2R)-2-(2-methoxyphenyl)piperidine Static->Weigh Transfer Transfer to Reaction Vessel & Seal Immediately Weigh->Transfer Decon Decontaminate Surfaces (10% Citric Acid or IPA) Transfer->Decon End Protocol Complete Decon->End

Workflow for the safe weighing and transfer of (2R)-2-(2-methoxyphenyl)piperidine.

Spill Response & Decontamination Protocol

A spill of an arylpiperidine requires immediate, specific chemical neutralization. Sweeping dry amine salts will aerosolize the toxin, while wiping a free-base liquid without neutralizing it will simply spread the corrosive hazard.

Step-by-Step Spill Methodology:

  • Evacuate & Assess: Alert personnel in the immediate vicinity. Determine if the spill is a dry powder (HCl salt) or a liquid/solvent solution.

  • Dry Spill Containment: Do NOT sweep. Cover the powder with damp paper towels (using water or a weak acid) to suppress dust, or use a specialized HEPA-filtered vacuum.

  • Liquid Spill Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand)[1].

  • Neutralization: For free-base spills, carefully apply a dilute, weak acid (like 5-10% citric acid or sodium bisulfate) to the absorbent. This converts the lipophilic, volatile free base into a water-soluble, non-volatile salt.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container[6].

SpillResponse Spill Spill Detected Assess Assess Scale & State Spill->Assess IsSolid Solid (HCl Salt)? Assess->IsSolid IsLiquid Liquid/Solution? Assess->IsLiquid SolidAction Wet Wipe to Suppress Dust (No Dry Sweeping) IsSolid->SolidAction Yes LiquidAction Apply Inert Absorbent (Sand/Diatomaceous Earth) IsLiquid->LiquidAction Yes Collect Collect in Sealed HDPE Container SolidAction->Collect Neutralize Neutralize Residue (Dilute Citric Acid) LiquidAction->Neutralize Neutralize->Collect Dispose Route to Hazardous Waste (Chemical Incineration) Collect->Dispose

Decision logic and response workflow for (2R)-2-(2-methoxyphenyl)piperidine spills.

Waste Disposal & Logistics Plan

Improper disposal of substituted piperidines can lead to dangerous cross-reactions in waste carboys.

  • Segregation: Never mix arylpiperidine waste with concentrated acidic waste streams (e.g., nitric or sulfuric acid) without controlled, drop-wise neutralization. The resulting acid-base reaction is highly exothermic and can cause the carboy to pressurize or rupture.

  • Aqueous Waste: Aqueous washes containing traces of the compound should be kept at a pH < 7 to ensure the compound remains in its ionized, water-soluble salt form, preventing it from volatilizing out of the waste container.

  • Final Destruction: All collected waste, contaminated gloves, and absorbent materials must be routed to an approved waste disposal plant for high-temperature chemical incineration equipped with an afterburner and scrubber (to safely manage the NOx​ gases produced during combustion)[5][6].

References

  • Penta Chemicals. Piperidine - SAFETY DATA SHEET. Retrieved from: [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Retrieved from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.